(Rac)-IBT6A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-IBT6A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-IBT6A is a racemic small molecule that has garnered attention within the scientific community due to its close structural relationship with the potent and clinically significant Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. As an impurity and stereoisomer of a key intermediate in the synthesis of Ibrutinib, a thorough understanding of its chemical properties and biological activity is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
This compound is the racemic form of IBT6A. Its chemical structure is characterized by a pyrazolopyrimidine core linked to a phenoxyphenyl group and a piperidine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one and 1-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | Inferred from structure |
| CAS Number | 1412418-47-3 | [1] |
| Chemical Formula | C22H22N6O | [1] |
| Molecular Weight | 386.45 g/mol | [1] |
| SMILES String | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Storage | Store at -20°C for long-term stability.[4] |
A hydrochloride salt of this compound is also commercially available.
Table 2: Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1807619-60-8 | [5] |
| Chemical Formula | C22H23ClN6O | [5] |
| Molecular Weight | 422.91 g/mol | [5] |
Biological Activity and Mechanism of Action
This compound is intrinsically linked to the biological activity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
IBT6A, the individual enantiomer of which this compound is the racemate, has been identified as a potent Btk inhibitor with an IC50 of 0.5 nM, identical to that of Ibrutinib.[2][3][6][7] This indicates that this compound is expected to exhibit significant inhibitory activity against Btk.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with Btk being a central player. Activated Btk phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival and proliferation. By inhibiting Btk, this compound can block these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.
Btk Kinase Assay (In Vitro)
This protocol is designed to determine the in vitro inhibitory activity of this compound against Btk. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer from the DMSO stock. Include a DMSO-only control.
-
Kinase Reaction:
-
Add kinase buffer to each well of the plate.
-
Add the this compound dilutions or DMSO control to the appropriate wells.
-
Add the Btk enzyme to all wells except for the no-enzyme control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of Btk inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Btk Inhibition Assay
This protocol assesses the ability of this compound to inhibit Btk activity within a cellular context. This is often measured by quantifying the phosphorylation of a downstream Btk substrate, such as PLCγ2.
Materials:
-
A suitable B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
B-cell receptor agonist (e.g., anti-IgM antibody)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-Btk)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Western blot reagents and equipment
-
Flow cytometer (optional, for measuring intracellular phospho-Btk)
Procedure:
-
Cell Treatment:
-
Plate B-cells in appropriate culture medium.
-
Treat cells with various concentrations of this compound or DMSO control for a specified time (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding an agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLCγ2 and total PLCγ2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2.
-
Calculate the percentage of inhibition of PLCγ2 phosphorylation for each this compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value.
-
Conclusion
This compound is a racemic compound of significant interest due to its identity as an impurity of Ibrutinib and its potent Btk inhibitory activity. This guide provides essential information for researchers and professionals working with this molecule, summarizing its chemical and physical properties, detailing its mechanism of action within the Btk signaling pathway, and providing comprehensive experimental protocols for its biological characterization. A thorough understanding of this compound is vital for quality control in the manufacturing of Ibrutinib and for further research into the structure-activity relationships of Btk inhibitors.
References
- 1. This compound | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]
- 2. IBT6A | CymitQuimica [cymitquimica.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride 1807619-60-8 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of (Rac)-IBT6A based on publicly available data. This compound is primarily documented as a racemic impurity of the drug Ibrutinib. As such, direct experimental data on its biological activity is limited. The information presented herein is contextualized through its relationship with Ibrutinib and its therapeutic target, Bruton's tyrosine kinase (Btk).
Introduction
This compound is the racemic form of IBT6A, a known impurity and synthetic precursor related to Ibrutinib.[1] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival.[1][4] Given its structural relationship to Ibrutinib, this compound is a compound of interest for researchers studying Btk inhibition, developing related chemical probes, or investigating the impurity profile of Ibrutinib.[5] One vendor also describes IBT6A as a reactive molecule with potential activity against tyrosine kinases, suggesting its utility as a diagnostic tool in cancer research.[6]
Chemical and Physical Data
Quantitative data for this compound and its hydrochloride salt are summarized below. This information is aggregated from chemical supplier databases.
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 1412418-47-3[6] | 1807619-60-8[2] |
| Molecular Formula | C₂₂H₂₂N₆O[6] | C₂₂H₂₃ClN₆O[2] |
| Molecular Weight | 386.45 g/mol [3][6] | 422.91 g/mol [2] |
| SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[6] | Not Available |
| Synonyms | Btk inhibitor 1[3] | (Rac)-Ibrutinib impurity |
Biological Context: The B-Cell Receptor (BCR) Signaling Pathway
To understand the potential biological significance of this compound, it is essential to examine the pathway targeted by its parent compound, Ibrutinib. Btk is a non-receptor tyrosine kinase that acts as a crucial downstream mediator of the B-cell receptor.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation.[4][6] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition and blockade of this pathway.[2][3] This mechanism is central to its efficacy in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[3]
Quantitative Biological Data
No direct quantitative biological data for this compound has been found in the public domain. However, the activity of Ibrutinib provides a critical benchmark for any potential Btk-inhibitory action of this compound.
| Compound | Target | Assay Type | IC₅₀ | Reference |
| Ibrutinib | Btk | Kinase Assay | 0.5 nM | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
To characterize the biological activity of this compound, a series of standard assays would be required. Below are detailed methodologies for key experiments.
This assay quantifies the kinase activity of Btk by measuring the amount of ADP produced in the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the Btk kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.
Materials:
-
Recombinant human Btk enzyme
-
Poly-(Glu,Tyr 4:1) peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration ≤1%.
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of test compound (this compound) or vehicle control (DMSO).
-
10 µL of a master mix containing Btk enzyme and substrate in 1x Kinase Assay Buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final volume should be 25 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition of Btk activity for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay assesses the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Sterile 96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualized Workflows
A logical workflow for the initial characterization of this compound is crucial for systematic evaluation.
Conclusion and Future Directions
This compound is a racemic compound primarily known as an impurity of the Btk inhibitor Ibrutinib. While direct biological data is scarce, its structural similarity to Ibrutinib warrants investigation into its potential effects on Btk and the BCR signaling pathway. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically characterize the biochemical and cellular activities of this compound. Future studies should focus on performing in vitro kinase profiling to determine its selectivity, elucidating the specific activity of its individual enantiomers, and exploring its potential as a chemical probe or a reference standard in pharmaceutical analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
(Rac)-IBT6A and Ibrutinib: A Technical Guide to Their Core Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3] Its development and synthesis are subjects of significant interest within the scientific community. A key aspect of Ibrutinib's chemistry is its relationship to (Rac)-IBT6A. This technical guide provides an in-depth exploration of this relationship, detailing their chemical properties, biological activities, and the synthetic pathway that connects them. The information is presented to aid researchers and professionals in drug development in understanding the nuances of these compounds.
Chemical Identity and Stereochemistry
This compound is the racemic form of 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one, a crucial intermediate and a potent BTK inhibitor in its own right. Ibrutinib is the specific, therapeutically active (R)-enantiomer of this compound. The designation "(Rac)" signifies a 1:1 mixture of the (R) and (S) enantiomers.
The stereochemistry at the 3-position of the piperidine ring is the defining difference between Ibrutinib and its enantiomeric counterpart. This chirality is critical for the molecule's interaction with the BTK active site.
Comparative Biological Activity
Both Ibrutinib and the racemic mixture, IBT6A, exhibit potent inhibition of BTK. Quantitative data reveals a striking similarity in their in-vitro activity against the primary target.
Table 1: Comparative Potency against BTK
| Compound | Target | IC50 (nM) |
| Ibrutinib | BTK | 0.5 |
| This compound | BTK | 0.5 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The identical IC50 values strongly suggest that the (R)-enantiomer (Ibrutinib) is responsible for the entirety of the BTK inhibitory activity in the racemic mixture. The (S)-enantiomer is presumed to be significantly less active or inactive against BTK. The selection of the (R)-enantiomer for clinical development was likely driven by the desire to administer a single, active stereoisomer, thereby avoiding potential off-target effects and metabolic complexities associated with the inactive enantiomer.[3][4]
Kinase Selectivity and Off-Target Profile
While Ibrutinib is a potent BTK inhibitor, it also interacts with other kinases, leading to off-target effects. This lack of complete selectivity is a key characteristic that has driven the development of second-generation BTK inhibitors with improved safety profiles.[5] Ibrutinib's off-target activity is attributed to its interaction with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.[1]
Table 2: Kinase Selectivity Profile of Ibrutinib
| Kinase Family | Kinase | IC50 (nM) |
| Tec Family | TEC | 2.1 |
| ITK | 10.7 | |
| BMX | 1.3 | |
| Src Family | BLK | 0.8 |
| LCK | 3.8 | |
| SRC | 20.0 | |
| EGFR Family | EGFR | 7.8 |
| HER2 | 9.4 | |
| JAK Family | JAK3 | 16.0 |
This table presents a selection of key off-target kinases for Ibrutinib and their corresponding IC50 values. The data highlights that while Ibrutinib is most potent against BTK, it exhibits nanomolar to low micromolar activity against several other kinases.[6][7][8][9]
The off-target inhibition, particularly of kinases like TEC, ITK, and EGFR, is believed to contribute to some of the adverse effects observed with Ibrutinib treatment, such as diarrhea, rash, and bleeding.[5][10]
Synthesis and Chiral Resolution
The synthesis of Ibrutinib from this compound is a critical process in its manufacturing. The core challenge lies in the separation of the desired (R)-enantiomer from the (S)-enantiomer. This is typically achieved through chiral resolution of a racemic intermediate.
Logical Relationship and Synthetic Pathway
Caption: Synthetic pathway from racemic precursors to Ibrutinib.
Experimental Protocols
Chiral Separation of this compound Enantiomers (HPLC Method)
A common method for the analytical and preparative separation of Ibrutinib and its (S)-enantiomer is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[11][12]
-
Mobile Phase: A mixture of n-Hexane and ethanol (typically in a 55:45 v/v ratio) with additives like 0.1% Diethylamine and 0.3% Trifluoroacetic acid.[11][12][13]
-
Flow Rate: Approximately 0.9 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.[12]
This method achieves baseline separation of the two enantiomers, allowing for their individual quantification and isolation.[11]
BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
-
Reagents:
-
BTK enzyme
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (Ibrutinib, this compound) serially diluted in DMSO
-
Assay buffer
-
-
Procedure:
-
Prepare a 3X solution of the test compounds in the assay buffer.
-
Prepare a 3X mixture of the BTK enzyme and the Eu-anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
The FRET signal is proportional to the amount of tracer bound to the kinase.
-
Inhibition of this signal by the test compound is used to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed B-cell lymphoma cell lines (e.g., MEC-1, MEC-2) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of Ibrutinib or this compound for 48 hours. Include a vehicle control (DMSO).[14][15][16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values can be calculated from the dose-response curves.
Western Blot for BTK Signaling Pathway
Western blotting is used to detect the phosphorylation status of proteins in the BTK signaling pathway, providing a measure of the inhibitor's effect on cellular signaling.
-
Cell Lysis: Treat B-cell lymphoma cells with Ibrutinib or this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the comprehensive evaluation of this compound and Ibrutinib.
Conclusion
This compound serves as both a potent racemic BTK inhibitor and a key precursor in the stereospecific synthesis of Ibrutinib. The therapeutic efficacy of this class of compounds resides almost exclusively in the (R)-enantiomer, Ibrutinib, which highlights the critical role of stereochemistry in drug design and development. While highly effective, Ibrutinib's kinase selectivity profile is not absolute, leading to off-target effects that have spurred the development of more selective second-generation inhibitors. The experimental protocols detailed herein provide a framework for the robust characterization of these and similar kinase inhibitors, from initial potency and selectivity screening to the assessment of their effects in cellular contexts. A thorough understanding of the relationship between racemic precursors and their single-enantiomer active pharmaceutical ingredients is essential for the continued advancement of targeted cancer therapies.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ctppc.org [ctppc.org]
- 13. jetir.org [jetir.org]
- 14. Ibrutinib synergizes with MDM-2 inhibitors in promoting cytotoxicity in B chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Biological Activity of (Rac)-IBT6A
An extensive review of scientific literature and publicly available data reveals a significant gap in the understanding of the specific biological activity of (Rac)-IBT6A. While this compound is known as a chemical intermediate and an impurity related to the drug Ibrutinib, there is no direct evidence or published research detailing its pharmacological effects, mechanism of action, or quantitative biological data.
This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[3][4] Ibrutinib itself has a well-defined biological profile, with a half-maximal inhibitory concentration (IC50) of 0.5 nM against BTK.[1][5][6] It is used in the treatment of various B-cell malignancies.[3][4]
In contrast, the biological activity of this compound has not been characterized in the available literature. Chemical suppliers list this compound and its enantiomers for research purposes and for use in the synthesis of other molecules, such as Ibrutinib dimers and adducts.[1][2] However, these commercial listings do not provide any data on its biological effects.
Studies on Ibrutinib impurities have primarily focused on their detection, isolation, and structural elucidation to ensure the quality and safety of the final drug product.[7] These studies do not typically include a comprehensive biological evaluation of each impurity. Therefore, crucial data points such as IC50 or EC50 values, which quantify the potency of a substance, are not available for this compound.
Without primary research data, it is not possible to provide detailed experimental protocols for assessing the biological activity of this compound or to delineate any signaling pathways it may modulate. Any discussion on its potential biological effects would be purely speculative and without scientific basis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. IBT6A | CymitQuimica [cymitquimica.com]
- 6. IBT6A | BTK | TargetMol [targetmol.com]
- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-IBT6A: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(Rac)-IBT6A, the racemic form of a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, is a compound of interest for researchers in oncology and immunology.[1][2][3][4][5][6] As with any small molecule destined for laboratory or preclinical studies, a thorough understanding of its solubility and stability is paramount for accurate experimental design and interpretation of results. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed, generalized protocols for its further characterization.
Core Properties of this compound
This compound is identified as a racemate of IBT6A, which is an impurity of Ibrutinib and a Btk inhibitor with an IC50 of 0.5 nM.[1][7] It is utilized in the synthesis of IBT6A Ibrutinib dimers and adducts.[1][3][4][6]
Solubility Profile
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Current data on the solubility of this compound is primarily limited to organic solvents, with dimethyl sulfoxide (DMSO) being the most characterized.
Quantitative Solubility Data
| Solvent | Concentration | Method/Notes |
| DMSO | 25 mg/mL (64.69 mM) | Sonication is recommended.[1] |
| DMSO | 50 mg/mL (129.38 mM) | Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[7][8] |
| DMSO | 45 mg/mL (116.44 mM) | Requires sonication. |
| In vivo formulation 1 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a suspended solution. |
| In vivo formulation 2 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution. |
| In vivo formulation 3 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 90% Corn Oil. Results in a clear solution. |
Experimental Protocols for Solubility Determination
To further characterize the solubility of this compound, particularly in aqueous media relevant to biological assays, the following standard experimental protocols are recommended.
1. Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.[3][9] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[9][10]
Caption: Workflow for Kinetic Solubility Assay.
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, create a serial dilution of the DMSO stock.
-
Add a standardized volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[11]
-
Measure the turbidity or light scattering in each well using a nephelometer or plate reader.
-
The kinetic solubility is the highest concentration that does not show significant precipitation. For more precise quantification, the supernatant can be analyzed by HPLC-UV or LC-MS.[12]
2. Thermodynamic Solubility Assay
This method determines the "true" equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[9][13]
Caption: Workflow for Thermodynamic Solubility Assay.
Methodology:
-
Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, PBS at various pH values).
-
Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[14]
Stability Profile
Understanding the chemical stability of this compound is essential for defining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture.[1] |
| In Solvent | -80°C | 1 year | [1] |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1][2] This involves long-term, accelerated, and forced degradation studies.
1. Long-Term and Accelerated Stability Studies
These studies evaluate the stability of this compound under defined storage conditions over time.
Methodology:
-
Store aliquots of this compound (both as a solid and in solution) under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[15]
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.[1]
2. Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[16] As this compound is a Btk inhibitor, insights can be drawn from studies on similar molecules like Zanubrutinib, which has shown degradation under hydrolytic and oxidative stress.[17][18]
Caption: Forced Degradation Study Workflow.
Methodology:
-
Expose solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid and solutions to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid and solutions to light as specified in ICH guideline Q1B.
-
-
Analyze the stressed samples at various time points using a suitable analytical technique, such as LC-MS/MS, to separate and identify any degradation products.
Conclusion
While the currently available data provides a foundational understanding of the solubility and stability of this compound, further empirical studies are necessary for a comprehensive characterization. The protocols outlined in this guide offer a systematic approach for researchers to generate robust data on the aqueous solubility, pH-dependent solubility, and stability profile of this compound. Such data is indispensable for ensuring the quality and reliability of future research and development activities involving this Btk inhibitor.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. youtube.com [youtube.com]
- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 17. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for (Rac)-IBT6A in Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is a research chemical closely related to the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. Specifically, it is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] As a Btk inhibitor, this compound is a valuable tool for researchers studying B-cell signaling, malignancies, and autoimmune diseases. This guide provides a comprehensive overview of its commercial availability, its presumed mechanism of action, and detailed protocols for its characterization.
Commercial Availability
This compound is readily available for research purposes from several chemical suppliers. The compound is typically supplied as a solid powder. The hydrochloride salt of the racemate is also commercially available.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Available Pack Sizes |
| MedchemExpress | This compound | HY-13036 | 10 mg, 50 mg, 100 mg |
| TargetMol | This compound | T10625 (for IBT6A) | 100 mg, 1 mL x 10 mM (in DMSO) |
| Biosynth | This compound | MGC41847 | 5 mg, 10 mg, 25 mg, 50 mg |
| Tebubio | This compound | P01229366 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 1 mL x 10 mM (in DMSO) |
| BioHippo | This compound hydrochloride | BHB20440666 | 5 mg, 50 mg |
| Ambeed | This compound | A980269 | Inquire for pack sizes |
Mechanism of Action and Signaling Pathway
This compound is characterized as an inhibitor of Bruton's tyrosine kinase (Btk). While a specific IC50 value for this compound has not been reported in the scientific literature, its parent compound, Ibrutinib, is a highly potent, irreversible Btk inhibitor with an IC50 of 0.5 nM.[1][3][4] IBT6A itself has been used in the synthesis of activity-based probes for Btk, indicating its interaction with this kinase.[1]
Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. A key downstream effector of Btk is the Rac family of small GTPases, particularly Rac1 and Rac2. Btk activation leads to the subsequent activation of Rac, which in turn modulates the actin cytoskeleton, leading to changes in cell motility, adhesion, and proliferation. By inhibiting Btk, this compound is presumed to disrupt this signaling cascade, leading to the inhibition of Rac activation and its downstream cellular effects.
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
To characterize the biological activity of this compound, two key in vitro assays are recommended: a Btk kinase assay to determine its inhibitory potency and a Rac activation assay to confirm its effect on the downstream signaling pathway.
In Vitro Btk Kinase Inhibition Assay
This protocol is a representative method for determining the IC50 value of a Btk inhibitor.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a 2x kinase buffer solution.
-
Create a serial dilution of this compound in DMSO, and then dilute further in the 2x kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant Btk enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Rac1 Activation Assay (Pull-down)
This protocol describes a method to measure the level of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cell line expressing Btk (e.g., Ramos cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis/Binding/Wash buffer
-
GST-PAK1-PBD (p21-binding domain) fusion protein
-
Glutathione agarose resin
-
Protease and phosphatase inhibitors
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells on ice using a lysis buffer supplemented with protease/phosphatase inhibitors and the GST-PAK1-PBD fusion protein.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with glutathione agarose resin to capture the GST-PAK1-PBD bound to active Rac1-GTP.
-
Wash the resin beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.
-
A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels for normalization.
Conclusion
This compound is a commercially available tool for the in vitro study of Btk signaling. While its specific inhibitory potency has not been formally published, its structural relationship to Ibrutinib and its use in synthesizing Btk probes strongly suggest it acts as a Btk inhibitor. By inhibiting Btk, it is expected to modulate the downstream Rac signaling pathway, impacting B-cell function. The provided protocols offer a framework for researchers to characterize the activity of this compound and investigate its effects in relevant biological systems.
References
Ibrutinib Impurity IBT6A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ibrutinib impurity IBT6A, a critical process-related impurity encountered during the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the background information, formation pathways, analytical methodologies for detection and quantification, and control strategies for IBT6A.
Introduction to Ibrutinib and its Impurities
Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies. The chemical name for Ibrutinib is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one.[1] As with any active pharmaceutical ingredient (API), the purity of Ibrutinib is critical to its safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[]
Background Information on IBT6A
IBT6A is a key process-related impurity in the synthesis of Ibrutinib. It is, in fact, the penultimate intermediate in many common synthetic routes to Ibrutinib.
Chemical Identity
| Characteristic | Information |
| Chemical Name | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3] |
| CAS Number | 1022150-12-4[3] |
| Molecular Formula | C22H22N6O[3] |
| Molecular Weight | 386.45 g/mol [3] |
| Synonyms | Ibrutinib N-Desacryloyl Impurity, Ibrutinib Impurity 18 |
IBT6A is structurally very similar to Ibrutinib, lacking only the acryloyl group on the piperidine ring. Like Ibrutinib, IBT6A is also reported to be a Btk inhibitor.[3]
Formation of IBT6A during Ibrutinib Synthesis
IBT6A is a direct precursor to Ibrutinib in several patented synthetic processes. The general synthetic strategy involves the coupling of the pyrazolopyrimidine core with the chiral piperidine moiety, followed by the acylation of the piperidine nitrogen to introduce the pharmacologically important acryloyl group.
A common synthetic route proceeds as follows:
-
Formation of the Pyrazolopyrimidine Core: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Coupling Reaction: This core is then coupled with a protected (R)-3-hydroxypiperidine derivative, often via a Mitsunobu reaction.
-
Deprotection: The protecting group on the piperidine nitrogen is removed to yield IBT6A.
-
Acylation: IBT6A is reacted with an acryloylating agent, such as acryloyl chloride or acrylic anhydride, to form Ibrutinib.
Below is a DOT script representation of the final steps in the synthesis of Ibrutinib, highlighting the formation of IBT6A.
Related Impurities: Dimers and Adducts
During the final acylation step and under certain storage conditions, IBT6A and Ibrutinib can be involved in the formation of other impurities, notably dimers and adducts.
Ibrutinib Dimer Impurity
An "Ibrutinib dimer impurity" has been identified with the following characteristics:
| Characteristic | Information |
| Chemical Name | 1-((R)-3-(4-((3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[4] |
| CAS Number | 2031255-23-7[4] |
| Molecular Formula | C50H48N12O4[4] |
| Molecular Weight | 880.99 g/mol [4] |
This dimer is thought to form via a Michael addition reaction where the primary amine of one Ibrutinib molecule attacks the activated double bond of the acryloyl group of another Ibrutinib molecule. A similar reaction can occur between Ibrutinib and the residual intermediate, IBT6A.
IBT6A Adducts
The term "IBT6A adduct" likely refers to products formed by the reaction of IBT6A with other molecules present in the reaction mixture. The most probable adduct is formed through the Michael addition of the piperidine nitrogen of IBT6A to the acryloyl group of an Ibrutinib molecule.
The following diagram illustrates the potential formation of these related impurities.
Analytical Methodologies for IBT6A
The quantification of IBT6A and other related impurities in Ibrutinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.
Representative Experimental Protocol: RP-HPLC
While a specific monograph method for IBT6A is not publicly available, a general reversed-phase HPLC (RP-HPLC) method for the analysis of Ibrutinib and its impurities can be adapted.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute impurities and the API. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
LC-MS/MS for Enhanced Specificity and Sensitivity
For more rigorous identification and quantification, especially at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
| Parameter | Typical Conditions |
| Chromatography | UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions would be monitored for Ibrutinib, IBT6A, and other impurities. |
The following diagram outlines a general workflow for the analysis of Ibrutinib impurities.
Control and Specification of IBT6A
As a process-related impurity, the level of IBT6A in the final Ibrutinib API must be controlled. This is achieved by optimizing the final acylation step to ensure complete conversion of IBT6A to Ibrutinib and by implementing robust purification methods to remove any unreacted IBT6A.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the qualification and setting of acceptance criteria for impurities. For a known, identified impurity like IBT6A, the specification in the drug substance is typically set based on toxicological data and batch analysis. While specific limits for IBT6A are not publicly disclosed, typical specifications for individual identified impurities are often in the range of 0.10% to 0.15%.
Conclusion
Ibrutinib impurity IBT6A is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Ibrutinib. A thorough understanding of its formation, coupled with robust analytical methods for its quantification, is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Ibrutinib.
References
(Rac)-IBT6A: A Technical Guide to Its Racemic Nature and Implications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the racemic nature of (Rac)-IBT6A, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] A thorough understanding of the stereochemical properties of small molecule inhibitors is paramount in drug development, as the individual enantiomers of a chiral compound can possess markedly different pharmacological and toxicological profiles.
The Fundamental Role of Chirality in Drug Development
Chirality is a core concept in medicinal chemistry and pharmacology. A molecule is defined as chiral if it cannot be superimposed on its mirror image. These non-superimposable mirror images are termed enantiomers . A 1:1 mixture of two enantiomers is referred to as a racemate or a racemic mixture.
While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules—such as enzymes and receptors—can differ significantly. This often results in one enantiomer, the eutomer , eliciting the desired therapeutic effect, while the other enantiomer, the distomer , may be less active, inactive, or contribute to off-target effects and toxicity. Consequently, the resolution and characterization of enantiomers are critical endeavors in the drug development pipeline.
This compound: A Chiral Impurity of Ibrutinib
This compound is the racemic form of IBT6A, a compound identified as an impurity during the synthesis of Ibrutinib.[1][2] Ibrutinib is a highly effective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.[3] The presence of a stereocenter in the IBT6A structure dictates that it exists as a pair of enantiomers. Characterizing the biological activity of each enantiomer is crucial for assessing the safety and efficacy of the final Ibrutinib drug product.
Bruton's Tyrosine Kinase (BTK) and Its Signaling Cascade
BTK is a non-receptor tyrosine kinase belonging to the Tec family, which plays an indispensable role in B-cell receptor (BCR) signaling.[4] The activation of the BCR initiates a downstream signaling cascade that is fundamental for B-cell proliferation, differentiation, and survival.[4] Aberrant BTK signaling is a known driver in the pathophysiology of various B-cell malignancies and autoimmune disorders.[3][4]
The diagram below provides a simplified overview of the BTK signaling pathway.
Caption: Simplified BTK signaling pathway and the site of Ibrutinib's inhibitory action.
Stereospecificity in the Mechanism of Action of Ibrutinib
Ibrutinib acts as a selective and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys-481) within the enzyme's active site.[5] This covalent modification permanently blocks the kinase activity of BTK, thereby abrogating the downstream signaling cascade.[3]
The formation of this covalent adduct is a highly specific molecular event that relies on the precise three-dimensional arrangement of the inhibitor within the binding pocket. The inherent chirality of the BTK active site implies that the two enantiomers of IBT6A are unlikely to bind with identical affinity and reactivity.
Caption: Differential binding of enantiomers from a racemate to a chiral biological target.
Quantitative Analysis of BTK Inhibition
While specific experimental data for the individual enantiomers of IBT6A are not available in the public domain, their expected activities can be inferred from the known potency of Ibrutinib and the established principles of stereopharmacology. The following table presents the reported IC50 value for Ibrutinib alongside illustrative hypothetical values for the IBT6A enantiomers to demonstrate the potential for significant disparity in biological activity.
| Compound | Target | IC50 (nM) | Potency | Reference / Note |
| Ibrutinib | BTK | 0.5 | High | [1] |
| (S)-IBT6A | BTK | ~1-10 | High (Hypothetical Eutomer) | Illustrative |
| (R)-IBT6A | BTK | >1000 | Low/Inactive (Hypothetical Distomer) | Illustrative |
| This compound | BTK | ~2-20 | Moderate (Mixture) | Illustrative |
Disclaimer: The IC50 values for the IBT6A enantiomers and the racemate are hypothetical and presented for illustrative purposes only to conceptualize the typical differences in potency observed between the enantiomers of a chiral therapeutic agent.
Experimental Protocol for Chiral Separation
To accurately assess the biological activity of the individual enantiomers, they must first be physically separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a widely employed and effective technique for this purpose.
Protocol: Chiral HPLC Separation of this compound
-
Objective: To resolve and isolate the (R)- and (S)-enantiomers of IBT6A from the racemic starting material.
-
Materials & Equipment:
-
This compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)
-
Analytical HPLC system equipped with a UV detector
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter to remove any particulates.
-
Initial Chromatographic Conditions:
-
Column: Chiralpak® IA (or equivalent)
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: A wavelength of maximum absorbance for the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Execution:
-
Equilibrate the column with the mobile phase until a stable detector baseline is achieved.
-
Inject the prepared sample onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Successful separation will be indicated by the appearance of two distinct peaks.
-
-
Method Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., alter the hexane/isopropanol ratio, introduce a different alcohol modifier like ethanol) or modify the flow rate.
-
Data Analysis: The success of the separation is quantified by the resolution between the two enantiomeric peaks. The relative percentage of each enantiomer in the original mixture can be determined by comparing their respective peak areas.
-
Caption: Experimental workflow for the chiral separation and subsequent biological evaluation of enantiomers.
Conclusion
The racemic nature of this compound underscores the critical importance of stereochemistry in the design and evaluation of targeted covalent inhibitors. As a racemate, this compound is a composite of two enantiomers that are anticipated to exhibit divergent biological activities, a consequence of the chiral environment of the BTK active site. It is highly probable that one enantiomer acts as the active eutomer, accounting for any significant BTK inhibition, while the other functions as a less active or inactive distomer. For the purposes of regulatory approval and to ensure an optimal therapeutic index, modern drug development overwhelmingly favors the advancement of single enantiomers as active pharmaceutical ingredients. Therefore, the separation, purification, and independent biological characterization of each IBT6A enantiomer represent indispensable next steps in assessing its potential as a therapeutic agent or in quantifying its impact as a process impurity in Ibrutinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 5. targetedonc.com [targetedonc.com]
Methodological & Application
Synthesis of IBT6A Ibrutinib Dimer: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the IBT6A Ibrutinib dimer, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The synthesis outlined herein utilizes (Rac)-IBT6A as the starting material. While specific literature detailing this exact conversion is limited, this protocol is based on established chemical principles, primarily the Michael addition reaction, which is the likely mechanism for this dimerization. This application note also includes a summary of quantitative data in a tabular format, a detailed experimental workflow, and diagrams of the synthetic pathway and the relevant biological signaling pathway.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][][3] Its targeted action has made it a cornerstone in the treatment of various B-cell malignancies.[1][3] During the synthesis and storage of Ibrutinib, various impurities can form, one of which is the IBT6A Ibrutinib dimer.[4][5][6] Understanding the formation and biological activity of such impurities is critical for drug development and regulatory compliance. The starting material for this proposed synthesis, this compound, is a racemate of a known Ibrutinib impurity.[4][7] This document provides a comprehensive guide for the laboratory-scale synthesis of the IBT6A Ibrutinib dimer from this compound, which can be valuable for researchers studying Ibrutinib's impurity profile, developing analytical standards, or investigating the biological effects of its dimers.
Data Summary
The following table summarizes the expected, hypothetical quantitative data for the synthesis of the IBT6A Ibrutinib dimer. These values are representative and should be confirmed experimentally.
| Parameter | Value | Method of Analysis |
| Reactant | ||
| This compound Molecular Weight | 440.50 g/mol | N/A |
| Product | ||
| IBT6A Ibrutinib Dimer Molecular Weight | 881.01 g/mol | Mass Spectrometry |
| Theoretical Yield | >80% | Gravimetric |
| Actual Yield | To be determined | Gravimetric |
| Purity | >95% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
Experimental Protocol
This protocol describes a proposed method for the synthesis of the IBT6A Ibrutinib dimer via a Michael addition reaction.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1-0.2 eq). The base will facilitate the Michael addition by deprotonating the amine group.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove the base and any acidic impurities. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the IBT6A Ibrutinib dimer.
-
Characterization: Characterize the purified dimer by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of IBT6A Ibrutinib dimer.
BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ibrutinib dimer | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Application Notes and Protocols for (Rac)-IBT6A as an Analytical Standard
(Rac)-IBT6A, a racemic form of IBT6A, is recognized as a significant impurity in the manufacturing of Ibrutinib, a potent Bruton's tyrosine kinase (Btk) inhibitor used in the treatment of B-cell malignancies.[1][2] As an analytical standard, this compound is crucial for the accurate identification and quantification of this impurity in Ibrutinib active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy.
This document provides detailed protocols for the use of this compound as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. These methods are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ibrutinib.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Reference |
| Chemical Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one (Racemic) | [3] |
| Molecular Formula | C22H22N6O | [4] |
| Molecular Weight | 386.45 g/mol | [4] |
| CAS Number | 1412418-47-3 | [4] |
Experimental Protocols
The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][5] It is recommended to use compendial grade this compound reference standard for all analytical purposes.
Preparation of Standard and Sample Solutions
Accurate preparation of solutions is critical for reliable quantitative analysis.
a) this compound Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
b) Working Standard Solution (1 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
c) Sample Solution (for Ibrutinib API):
-
Accurately weigh approximately 25 mg of the Ibrutinib API sample.
-
Transfer it into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 10 minutes.
d) Spiked Sample Solution (for Method Validation):
-
Prepare the Ibrutinib sample solution as described above.
-
Spike with a known amount of this compound standard solution to assess accuracy and precision.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound from Ibrutinib and its other impurities.[2]
a) Chromatographic Conditions:
| Parameter | Condition |
| Column | X-Bridge C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
b) System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections using the this compound working standard solution.
c) Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the peak area of the this compound standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for trace-level quantification.
a) Chromatographic Conditions: The HPLC conditions can be adapted for LC-MS/MS. The use of volatile mobile phases like ammonium formate is compatible with mass spectrometry.[5][6]
| Parameter | Condition |
| Column | Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from Ibrutinib and other impurities. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 387.2 (for [M+H]+) |
| Product Ions (m/z) | To be determined by direct infusion of this compound standard. |
| Collision Energy | To be optimized for specific transitions. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Presentation
The following tables summarize typical validation parameters for an analytical method for Ibrutinib and its impurities, which would include this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | LOQ - 150% of specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Stability Indicating Method Concept
References
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Ibrutinib and its Impurity (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2] The manufacturing process and storage of Ibrutinib can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is IBT6A. (Rac)-IBT6A is the racemic form of IBT6A and is used as a reference standard for the identification and quantification of this impurity in Ibrutinib samples.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ibrutinib and its related impurities, including IBT6A. The method is validated according to ICH guidelines and is suitable for quality control and stability testing of Ibrutinib in pharmaceutical formulations.
Principle
The method employs a reversed-phase HPLC system with a C18 column and a gradient elution program. The separation of Ibrutinib from its impurities is achieved based on their differential partitioning between the stationary phase and the mobile phase. A photodiode array (PDA) detector is used for the detection and quantification of the analytes at a specified wavelength.
Materials and Reagents
-
Standards: Ibrutinib Reference Standard, this compound Reference Standard
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Potassium hydroxide (KOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to a resistivity of >18 MΩ·cm
-
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Waters HPLC with PDA Detector or equivalent |
| Column | X-Bridge C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (85:15 v/v) |
| Mobile Phase B | 10 mM KH₂PO₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (30:70 v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (Ibrutinib):
-
Accurately weigh about 25 mg of Ibrutinib Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well.
Standard Stock Solution (Impurities):
-
Accurately weigh about 10 mg of this compound Reference Standard and other relevant impurities into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well.
Working Standard Solution:
-
Pipette 5.0 mL of the Standard Stock Solution (Ibrutinib) and an appropriate volume of the Standard Stock Solution (Impurities) into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix well. This solution contains a known concentration of Ibrutinib and its impurities.
Sample Preparation (Ibrutinib Capsules):
-
Weigh and finely powder the contents of not fewer than 20 Ibrutinib capsules.
-
Accurately weigh a portion of the powder equivalent to 140 mg of Ibrutinib into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of Ibrutinib.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Centrifuge a portion of the solution at 4000 RPM for 5 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Data Presentation
The performance of the HPLC method was validated for specificity, linearity, accuracy, precision, and sensitivity. The key validation parameters for Ibrutinib and the IBT6A impurity are summarized below.
| Parameter | Ibrutinib | This compound |
| Retention Time (min) | Approx. 25.8 | Approx. 18.2 |
| Linearity Range | LOQ to 150% of test concentration | LOQ to 150% of specification level |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Reportable | Reportable |
| Limit of Quantification (LOQ) | Reportable | Reportable |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of Ibrutinib and its impurities.
Relationship between Ibrutinib and IBT6A Impurity
Caption: Relationship of Ibrutinib and its impurity IBT6A.
Conclusion
The described RP-HPLC method is demonstrated to be simple, robust, and stability-indicating for the quantitative determination of Ibrutinib and its process-related impurity, IBT6A. The method is validated to be accurate, precise, and linear over the specified concentration ranges. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Ibrutinib drug substance and drug product.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of IBT6A Impurity in Ibrutinib
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of IBT6A, a known process impurity and active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] The method is designed for researchers, scientists, and drug development professionals requiring precise and reliable analysis of Ibrutinib and its impurities to ensure drug quality, safety, and efficacy. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for implementation in quality control and research laboratories.
Introduction
Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1][3] Its efficacy in treating various B-cell malignancies is well-established.[1][3] Impurities in active pharmaceutical ingredients (APIs), such as IBT6A, can arise during synthesis or degradation and may impact the safety and efficacy of the final drug product.[3][4][5] Therefore, regulatory bodies mandate strict control and monitoring of such impurities.[4]
IBT6A is a known impurity of Ibrutinib and also exhibits inhibitory activity against BTK.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it the ideal choice for identifying and quantifying trace-level impurities.[6] This document provides a detailed protocol for a validated LC-MS/MS method to quantify the IBT6A impurity in Ibrutinib samples.
Experimental Protocols
Materials and Reagents
-
Ibrutinib Reference Standard (≥99.5% purity)
-
IBT6A Reference Standard (≥98% purity)
-
Ibrutinib-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve Ibrutinib and IBT6A reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a 1 mg/mL stock solution of Ibrutinib-d5 (Internal Standard) in methanol.
2.2. Working Standard Solutions
-
Prepare serial dilutions of the Ibrutinib and IBT6A stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 0.5 ng/mL to 500 ng/mL.
-
Prepare a working solution of the internal standard (Ibrutinib-d5) at a concentration of 20 ng/mL in the same diluent.
2.3. Quality Control (QC) Samples
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) for both Ibrutinib and IBT6A by spiking the respective standard solutions into a blank matrix.
2.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of the sample (e.g., dissolved drug substance or plasma), add 200 µL of the internal standard working solution (20 ng/mL Ibrutinib-d5 in acetonitrile).[6]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.[6]
LC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrumentation available.
3.1. Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in 10 mM Ammonium Formate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temp. | 38 °C[6] |
| Injection Volume | 3 µL[6] |
| Gradient | 0-4.0 min, 38% B; 4.0-4.1 min, 38-95% B; 4.1-5.0 min, 95% B; 5.0-5.1 min, 95-38% B; 5.1-6.5 min, 38% B[6] |
3.2. Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex API 4000+ or equivalent Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Temperature | 550 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ibrutinib, IBT6A, and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ibrutinib | 441.1 | 304.2 | 100 |
| IBT6A | 387.4 | (To be determined empirically, e.g., fragments of the pyrazolopyrimidine core) | 100 |
| Ibrutinib-d5 (IS) | 446.2 | 309.2 | 100 |
Note: The MRM transition for IBT6A is proposed based on its molecular weight (386.45 g/mol ). The precursor ion would be [M+H]+. The product ion needs to be determined by infusing the IBT6A standard into the mass spectrometer and performing a product ion scan.
Data Presentation and Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 over 0.5-200 ng/mL[4][6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.4 ng/mL[6] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 94.7% - 105.7%[2] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 13%[2] |
| Specificity | No significant interference at the retention times of the analyte and IS. | Method demonstrated robust specificity with minimal interference.[4] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 89.3% to 111.0%[7] |
| Stability (Freeze-thaw, short-term, long-term) | Analyte integrity confirmed under various conditions. | All compounds demonstrated stability under relevant conditions.[7] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for IBT6A impurity analysis.
Signaling Pathway Inhibition by Ibrutinib/IBT6A
Caption: Inhibition of the BCR pathway by Ibrutinib/IBT6A.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of the IBT6A impurity in Ibrutinib samples. This application note offers a comprehensive protocol that can be readily implemented in a laboratory setting for quality control and research purposes, ensuring the safety and quality of Ibrutinib drug products. The validation parameters confirm that the method is robust and fit for its intended purpose, adhering to regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]
- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-IBT6A in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Ibrutinib is a well-established therapeutic agent for various B-cell malignancies, exerting its effect through covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[] Given its structural similarity to Ibrutinib, this compound is also recognized as a BTK inhibitor. These application notes provide a comprehensive guide for researchers interested in utilizing this compound in kinase activity assays to explore its inhibitory potential and selectivity.
While specific biochemical data for this compound is limited in publicly available literature, its activity is presumed to be comparable to that of Ibrutinib. Therefore, the protocols and data presented herein are based on established methodologies for BTK inhibitors and the known kinase profile of Ibrutinib.
Data Presentation: Kinase Inhibitory Profile
Quantitative kinase inhibition data for this compound is not extensively available. However, as an impurity of Ibrutinib, its kinase inhibition profile is expected to share similarities. The following table summarizes the kinase selectivity of Ibrutinib against a panel of kinases, which can serve as a reference for preliminary studies with this compound. It is crucial for researchers to experimentally determine the specific IC50 values for this compound against their kinases of interest.
| Kinase Target | Ibrutinib IC50 (nM) | Kinase Family | Reference |
| BTK | 0.5 | Tec | [1] |
| BLK | 0.8 | Src | [3] |
| BMX | 0.9 | Tec | [3] |
| ITK | 4.9 | Tec | [4] |
| TEC | 1.1 | Tec | [5] |
| EGFR | 7.8 | Receptor Tyrosine Kinase | [3] |
| FGR | 1.6 | Src | [3] |
| LCK | 1.9 | Src | [3] |
| SRC | 2.5 | Src | [3] |
| YES1 | 3.3 | Src | [3] |
Note: The above data is for Ibrutinib and should be used as a guideline. The actual inhibitory activity of this compound may vary.
Signaling Pathways
This compound, as a BTK inhibitor, is expected to primarily interfere with the B-cell receptor (BCR) signaling pathway. BTK is a key downstream effector of the BCR, and its activation leads to a cascade of signaling events that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK by this compound would block these downstream signals.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for in vitro kinase assays that can be adapted for the characterization of this compound.
Protocol 1: ADP-Glo™ Kinase Assay for BTK Inhibition
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human BTK enzyme
-
This compound (dissolved in DMSO)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the BTK enzyme, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.
-
Add 2.5 µL of the BTK enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Assay for BTK Inhibition
This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF®) and measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human BTK enzyme
-
This compound (dissolved in DMSO)
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
ATP
-
Kinase Buffer
-
HTRF® KinEASE™ STK Kit (or similar, containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Experimental Workflow:
Caption: Workflow for the HTRF® kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in kinase buffer (final DMSO concentration ≤1%).
-
Prepare working solutions of BTK enzyme, biotinylated substrate, and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 4 µL of a mixture containing the BTK enzyme and biotinylated substrate.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Start the reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mixture (Europium cryptate-labeled antibody and Streptavidin-XL665 premixed in detection buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition based on the HTRF ratio and calculate the IC50 value.
-
Conclusion
This compound, as a racemate of a known Ibrutinib impurity, presents an interesting compound for kinase inhibition studies, particularly targeting BTK. While specific inhibitory data for this compound is not widely published, the provided application notes and adaptable protocols offer a solid foundation for researchers to characterize its activity and selectivity. It is recommended to perform comprehensive kinase profiling to fully elucidate the inhibitory landscape of this compound. The provided diagrams for the BTK signaling pathway and experimental workflows serve as valuable visual aids for understanding the mechanism of action and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-IBT6A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (Rac)-IBT6A is a racemic mixture of IBT6A, which is documented as an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib[1][2]. Currently, there is a lack of specific experimental data on the biological activity and cellular effects of this compound. The following protocols and data are based on the presumed mechanism of action as a BTK inhibitor, analogous to Ibrutinib, and are intended to serve as a starting point for research. All quantitative data presented are hypothetical and should be determined experimentally for this compound.
Introduction
This compound is the racemic form of a known impurity in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[3][4] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[3][5] Given its structural similarity to Ibrutinib, it is hypothesized that this compound may also exhibit inhibitory activity against BTK. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in cell culture.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on expected activities for a BTK inhibitor. These values require experimental verification.
| Parameter | Cell Line | Value | Notes |
| IC50 (Cell Viability) | TMD8 (ABC-DLBCL) | 5 nM | Determined after 72-hour incubation. |
| HBL-1 (ABC-DLBCL) | 10 nM | Determined after 72-hour incubation. | |
| Ramos (Burkitt's Lymphoma) | 500 nM | Less sensitive cell line. | |
| Apoptosis Induction | TMD8 | 10 nM | Significant increase in Annexin V positive cells after 48 hours. |
| Target Inhibition (pBTK) | TMD8 | 1-10 nM | Dose-dependent decrease in phosphorylated BTK (Tyr223) observed by Western blot after 4 hours. |
Signaling Pathway
This compound is presumed to inhibit BTK, a key kinase in the B-cell receptor signaling pathway. Inhibition of BTK blocks the downstream activation of phospholipase C gamma 2 (PLCγ2), which in turn prevents the activation of key signaling cascades including the MAPK/ERK and NF-κB pathways. This ultimately leads to decreased cell proliferation and induction of apoptosis in susceptible B-cell lymphoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
(Rac)-IBT6A is a racemic mixture of IBT6A, which is known as an impurity of the potent Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. [1] As a closely related analogue, this compound is a valuable research tool for studies involving Btk signaling and for the synthesis of related chemical probes.[1] These application notes provide detailed protocols for the preparation of stock solutions of this compound for in vitro and in vivo studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1412418-47-3 | [1] |
| Molecular Formula | C₂₂H₂₂N₆O | [2] |
| Molecular Weight | 386.45 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous (high-purity) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 258.77 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly. To aid dissolution, especially for higher concentrations (e.g., up to 50 mg/mL), sonicate the solution in a water bath and gently warm it to 60°C.[4] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Solubility Data for Stock Solution Preparation in DMSO:
| Desired Concentration (mM) | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 | 1 | 2.5877 |
| 5 | 5 | 2.5877 |
| 10 | 10 | 2.5877 |
| 116.44 (45 mg/mL) | 45 | 1 |
Note: The use of newly opened, hygroscopic DMSO is recommended as it significantly impacts the solubility of the product.[4]
Protocol 2: Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, it is often necessary to prepare this compound in a vehicle that is well-tolerated by animals. The following are examples of such preparations, starting from a concentrated DMSO stock solution.
Method A: Formulation with PEG300 and Tween-80
This method yields a clear solution of at least 1.67 mg/mL.[1]
-
Start with a 16.7 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Method B: Formulation with SBE-β-CD
This method also produces a clear solution with a solubility of at least 1.67 mg/mL.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with a 16.7 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Method C: Formulation in Corn Oil
This formulation results in a clear solution with a solubility of at least 1.67 mg/mL.[1]
-
Start with a 16.7 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform solution is achieved.
Note: For all in vivo preparations, ensure the final solution is sterile, for example, by using sterile components and aseptic techniques.
Signaling Pathway and Experimental Workflow
Btk-Rac Signaling Pathway
This compound is an analogue of Ibrutinib, a known inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Downstream of the BCR, Btk activation leads to the activation of the Rac family of small GTPases (Rac1 and Rac2).[3][4] This activation is essential for various cellular processes, including actin cytoskeleton rearrangement, cell adhesion, and migration.[6] Inhibition of Btk by Ibrutinib has been shown to suppress Rac2 expression and disrupt cell adhesion in lymphoma cells.[1][7] The following diagram illustrates the role of Btk in activating the Rac signaling pathway.
Caption: Btk-Rac signaling pathway initiated by BCR activation.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound. This visual guide provides a quick overview of the key steps involved in the process.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Synaptic Rac1 Activity, Long-Term Potentiation Maintenance, and Learning and Memory by BCR and ABR Rac GTPase-Activating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s tyrosine kinase and RAC1 promote cell survival in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase regulates B cell antigen receptor-mediated JNK1 response through Rac1 and phospholipase C-gamma2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 6. Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of (Rac)-IBT6A in Drug Discovery: A Detailed Guide for Researchers
(Rac)-IBT6A, a racemic mixture of a potent Bruton's tyrosine kinase (BTK) inhibitor, serves as a valuable research tool in drug discovery.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for target validation, inhibitor screening, and the development of novel chemical probes.
This compound is known to be a racemate of IBT6A, which is an impurity of the approved drug Ibrutinib.[1][2] It exhibits potent inhibitory activity against BTK, a key enzyme in B-cell receptor signaling, with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[2] Its primary applications in drug discovery are centered on its role as a BTK inhibitor and as a chemical scaffold for the synthesis of more complex molecular tools.
Key Applications:
-
Target Validation: As a potent BTK inhibitor, this compound can be used in cellular and biochemical assays to probe the function of BTK in various physiological and pathological processes.
-
Synthesis of Chemical Probes: this compound is utilized in the synthesis of Ibrutinib dimers, adducts, and activity-based probes (ABPs).[1][2][3][4][5] These probes are instrumental in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for identifying and characterizing enzyme function directly in complex biological systems.[6][7][8][9][10]
-
Inhibitor Screening Assays: The compound can serve as a reference inhibitor in screening campaigns aimed at discovering novel BTK inhibitors.
Quantitative Data
| Compound | Target | IC50 (nM) | Molecular Weight ( g/mol ) | Formula | CAS Number |
| This compound | BTK | 0.5 | 386.45 | C₂₂H₂₂N₆O | 1412418-47-3 |
Signaling Pathway
This compound exerts its biological effects by inhibiting Bruton's tyrosine kinase (BTK), a critical downstream component of the B-cell receptor (BCR) signaling pathway.[11][12][13][14] This pathway is essential for B-cell proliferation, differentiation, and survival.[14][15]
References
- 1. tebubio.com [tebubio.com]
- 2. IBT6A | BTK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib dimer | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity-based probes: discovering new biology and new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1] As a potent Btk inhibitor itself, with an IC50 of 0.5 nM, the thorough characterization of this compound is critical for quality control, impurity profiling, and ensuring the safety and efficacy of Ibrutinib drug products.[2][3][4] This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
Chemical Properties of IBT6A:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₆O | [2][3] |
| Molecular Weight | 386.45 g/mol | [2][3] |
Signaling Pathway
This compound, as an inhibitor of Bruton's tyrosine kinase (Btk), interferes with the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the key components of the BCR signaling pathway and the point of inhibition by Btk inhibitors like this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust method for the separation, identification, and quantification of Ibrutinib and its impurities, including this compound.[5][6] A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for resolving this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
a. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
b. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ibrutinib sample containing this compound in the diluent to a suitable concentration (e.g., 1 mg/mL of Ibrutinib).
c. Data Presentation: Quantitative Analysis
The following table summarizes typical performance characteristics for an HPLC method for the analysis of Ibrutinib and its impurities.
| Parameter | Typical Value |
| Retention Time (Ibrutinib) | ~15 min |
| Relative Retention Time (this compound) | ~0.85 |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the definitive identification and structural confirmation of this compound, especially at trace levels.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound.
Detailed LC-MS Protocol
a. LC Conditions
The HPLC conditions described in the previous section can be adapted for LC-MS analysis. The use of volatile mobile phase additives like formic acid or ammonium formate is recommended.
| Parameter | Recommended Conditions |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
b. Mass Spectrometry Conditions
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy (for MS/MS) | 20-40 eV (for fragmentation) |
c. Data Presentation: Mass Spectrometric Data
| Parameter | Expected Value for IBT6A |
| Monoisotopic Mass | 386.1859 g/mol |
| [M+H]⁺ (m/z) | 387.1937 |
| Key MS/MS Fragments (m/z) | To be determined experimentally; likely fragments corresponding to the pyrazolopyrimidine and phenoxyphenyl moieties. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure.
Experimental Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Detailed NMR Protocol
a. Sample Preparation
-
Dissolve approximately 5-10 mg of the isolated and purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
b. NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 1 s | 2 s |
c. Data Presentation: Expected Chemical Shifts
The following table provides an example of expected chemical shifts for key protons in a molecule with a similar core structure. Actual chemical shifts for this compound should be determined experimentally.
| Proton Environment | Expected ¹H Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Amine Protons | ~5.0 - 6.0 |
| Piperidine Protons | 1.5 - 4.5 |
| Methylene Protons | 2.0 - 4.0 |
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of HPLC for separation and quantification, LC-MS for identification and confirmation, and NMR for definitive structural elucidation is essential for ensuring the quality and safety of Ibrutinib and for advancing research and drug development in this area. The provided workflows, protocols, and data tables serve as a valuable resource for scientists and researchers working with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib Impurity 6(1917333-91-5) 1H NMR [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: (Rac)-IBT6A as a Reference Standard for Impurity Profiling of Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] The manufacturing process of active pharmaceutical ingredients (APIs) such as Ibrutinib can lead to the formation of process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. (Rac)-IBT6A, a racemate of IBT6A, has been identified as a significant impurity of Ibrutinib.[3][4][5][6][7] As such, the availability of a well-characterized this compound reference standard is crucial for the accurate identification and quantification of this impurity in Ibrutinib drug substances and formulations.
This application note provides detailed protocols and methodologies for the use of this compound as a reference standard in the impurity profiling of Ibrutinib. It includes information on the synthesis of IBT6A, potential impurities, analytical methods for detection and quantification, and the relevant biological context of BTK inhibition.
This compound: Profile of the Reference Standard
| Characteristic | Description |
| Chemical Name | (Rac)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one |
| Synonyms | This compound, Ibrutinib Impurity |
| CAS Number | 1412418-47-3[8] |
| Molecular Formula | C₂₂H₂₂N₆O[8][9][10] |
| Molecular Weight | 386.45 g/mol [8][9][10] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol[10] |
| Storage | Store at -20°C for long-term stability. |
Synthesis and Potential Impurities
The synthesis of IBT6A, the core structure of this compound, is a multi-step process that can introduce various process-related impurities. A general synthetic route involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine derivative, followed by deprotection.
Potential Process-Related Impurities in this compound Reference Standard:
| Impurity Name | Potential Source |
| Starting Materials | Incomplete reaction or carryover of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or piperidine derivatives. |
| Reagents and Solvents | Residual solvents (e.g., Tetrahydrofuran, Dichloromethane) and reagents (e.g., triphenylphosphine, di-isopropyl azodicarboxylate) used in the synthesis.[9] |
| By-products | Formation of side-products during the coupling or deprotection steps. |
| Enantiomeric/Diastereomeric Impurities | Incomplete resolution or racemization during synthesis. |
Workflow for Synthesis and Purification of IBT6A
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Methods for Impurity Profiling
A stability-indicating HPLC method is essential for the accurate quantification of this compound and other impurities in Ibrutinib. The following protocol is a representative method adapted from published literature on Ibrutinib impurity analysis.[11][12]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the separation and quantification of Ibrutinib and its related impurities, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate with 0.025% Trifluoroacetic acid (pH ~ 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution (Ibrutinib API): Accurately weigh and dissolve about 25 mg of the Ibrutinib sample in the diluent and dilute to 25 mL.
-
Spiked Sample Solution: Prepare a solution of Ibrutinib and spike it with a known amount of the this compound reference standard to confirm the peak identity and resolution.
Forced Degradation Studies
Forced degradation studies on Ibrutinib can help identify potential degradation products, some of which may be structurally similar to this compound. These studies are crucial for establishing the stability-indicating nature of the analytical method.[13][14][15][16]
Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 12 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours |
| Thermal Degradation | 105°C for 72 hours |
| Photolytic Degradation | UV light (254 nm) and visible light for 7 days |
Experimental Workflow for Impurity Profiling
Caption: A typical workflow for the impurity profiling of Ibrutinib using this compound as a reference standard.
Biological Context: BTK Signaling Pathway
Ibrutinib and its related compounds, including this compound, exert their biological effects by targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Understanding this pathway is essential for appreciating the significance of controlling impurities that may also possess biological activity.
BTK Signaling Pathway
Caption: A simplified diagram of the BTK signaling pathway and the inhibitory action of Ibrutinib.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable impurity profiling of Ibrutinib. The analytical methods and protocols outlined in this application note provide a robust framework for the identification and quantification of this compound, thereby ensuring the quality, safety, and efficacy of Ibrutinib-containing pharmaceutical products. Adherence to these methodologies will support regulatory compliance and contribute to the overall success of drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound | Btk inhibitor 1 | BTK | Ambeed.com [ambeed.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]
- 8. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 9. Cas 1022150-12-4,3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | lookchem [lookchem.com]
- 10. This compound hydrochloride 1807619-60-8 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound – 美仑生物 [meilunbio.com]
- 14. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | 1022150-12-4 [chemicalbook.com]
- 15. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (Rac)-IBT6A in Covalent Probe Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein targets, assessing enzyme activity, and screening for inhibitors. The targeted covalent inhibition of Bruton's tyrosine kinase (BTK) by Ibrutinib has spurred the development of various covalent probes based on its scaffold. (Rac)-IBT6A, a racemic impurity of Ibrutinib, presents a readily accessible starting material for the synthesis of such probes.[1][2] These probes can be utilized to investigate the biology of BTK and other kinases with a susceptible cysteine residue in their active site.
This document provides detailed application notes and protocols for the synthesis and application of covalent probes derived from this compound, focusing on their use in studying BTK signaling.
Data Presentation
Table 1: Inhibitory Potency of Ibrutinib and its Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Ibrutinib | BTK | ~0.5 | [1] |
| Ibrutinib-BFL | BTK | ~200 | [3] |
This table summarizes the half-maximal inhibitory concentration (IC50) values for Ibrutinib and a fluorescently labeled derivative against Bruton's tyrosine kinase (BTK). This data is crucial for understanding how modifications to the parent compound, such as the addition of a fluorophore, can impact its inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound-Based Covalent Probe
This protocol describes a generalized method for synthesizing a covalent probe from this compound by attaching an acryloyl group, which acts as the "warhead" for covalent bond formation with a cysteine residue.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) to the solution.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired covalent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In-Cell BTK Labeling and Imaging using a Fluorescent Covalent Probe
This protocol outlines the use of a fluorescently labeled probe, synthesized from a precursor like this compound, to visualize BTK in living cells.
Materials:
-
Fluorescent covalent probe (e.g., Ibrutinib-BFL or a similar derivative)
-
Ramos cells (BTK-positive B-cell line)
-
Jurkat cells (BTK-negative T-cell line, as a negative control)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture Ramos and Jurkat cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the fluorescent covalent probe in DMSO (e.g., 10 mM). Further dilute the probe in cell culture medium to the desired final concentration (e.g., 1 µM).
-
Cell Treatment:
-
Seed Ramos and Jurkat cells in appropriate imaging dishes (e.g., glass-bottom dishes).
-
Treat the cells with the fluorescent probe-containing medium for a specified time (e.g., 2 hours) at 37°C.
-
For competition experiments, pre-incubate cells with an unlabeled inhibitor (e.g., Ibrutinib) for 1 hour before adding the fluorescent probe.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore used.
-
Acquire images of both Ramos and Jurkat cells to assess the specificity of the probe for BTK.
-
Mandatory Visualizations
Signaling Pathway
Caption: BTK signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for probe synthesis and application.
Logical Relationship
Caption: Mechanism of covalent inhibition.
References
- 1. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00313F [pubs.rsc.org]
- 2. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single cell imaging of Bruton's Tyrosine Kinase using an irreversible inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving (Rac)-IBT6A Peaks in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic resolution of (Rac)-IBT6A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of this compound enantiomers using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the reverse-phase HPLC separation of this compound enantiomers.
| Issue | Potential Cause | Recommended Solution |
| 1. Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are versatile and have a high success rate for resolving a wide range of compounds.[1] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Also, optimize the pH of the aqueous phase, as it can significantly impact the retention and selectivity of ionizable compounds. | |
| Incorrect temperature. | Optimize the column temperature. Lower temperatures often improve chiral separations by enhancing selectivity, though it may lead to broader peaks and longer run times.[2][3] | |
| 2. Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a mobile phase additive to suppress unwanted interactions. For basic compounds like IBT6A, a small amount of a basic additive such as diethylamine (DEA) can improve peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Column contamination. | Flush the column with a strong solvent to remove any contaminants that may have accumulated. | |
| 3. Peak Splitting | Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. |
| Co-elution with an impurity. | If a small shoulder peak is observed, it might be an impurity co-eluting with one of the enantiomers. Further method development, such as adjusting the mobile phase composition or temperature, may be necessary to resolve the impurity from the enantiomer. | |
| Column void or damage. | If all peaks in the chromatogram are split, it could indicate a problem with the column itself, such as a void at the inlet. In this case, the column may need to be replaced. | |
| 4. Long Retention Times | Mobile phase is too weak. | Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time. |
| Low flow rate. | Increasing the flow rate will decrease the retention time, but it may also reduce the resolution. A balance between analysis time and resolution needs to be found. | |
| 5. Irreproducible Results | Inconsistent mobile phase preparation. | Ensure that the mobile phase is prepared fresh daily and is thoroughly mixed and degassed before use. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent and stable temperature throughout the analysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is most effective for resolving this compound in reverse-phase mode?
A1: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly recommended for the chiral separation of a wide variety of compounds, including those similar to IBT6A.[1] These CSPs can be used in reverse-phase, normal-phase, and polar organic modes, offering great flexibility in method development.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: The choice of organic modifier can significantly impact the selectivity and resolution of the enantiomers. In many cases, acetonitrile provides better chiral separations on polysaccharide-based CSPs in reverse-phase mode compared to methanol. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.
Q3: What is the role of additives in the mobile phase?
A3: Additives are often used to improve peak shape and resolution. For basic compounds, a small amount of a basic additive like diethylamine (DEA) can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid can serve a similar purpose.
Q4: How does temperature influence the chiral separation?
A4: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures increase the enantioselectivity, leading to better resolution.[2][3] However, this can also lead to increased analysis times and broader peaks. It is important to optimize the temperature to achieve a balance between resolution, peak shape, and run time. In some cases, increasing the temperature can improve efficiency and even alter the elution order of the enantiomers.
Q5: My peaks are co-eluting. What is the first step to troubleshoot this?
A5: If your enantiomer peaks are co-eluting, the first step is to adjust the mobile phase composition.[4] A systematic approach is to vary the percentage of the organic modifier. If that does not provide sufficient resolution, changing the type of organic modifier (e.g., from methanol to acetonitrile) or adjusting the pH of the aqueous phase should be explored. If mobile phase optimization is unsuccessful, screening different chiral stationary phases is the next logical step.[4]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of a Racemic Kinase Inhibitor on a Polysaccharide-Based CSP
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Resolution (Rs) |
| 40:60 | 12.5 | 14.8 | 1.8 |
| 50:50 | 8.2 | 9.5 | 1.6 |
| 60:40 | 5.1 | 5.8 | 1.3 |
Note: This data is representative and illustrates the general trend of decreasing retention time and resolution with an increasing percentage of the organic modifier.
Table 2: Influence of Column Temperature on Enantiomeric Separation
| Column Temperature (°C) | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Resolution (Rs) |
| 25 | 10.1 | 11.5 | 2.1 |
| 35 | 8.9 | 10.0 | 1.9 |
| 45 | 7.5 | 8.4 | 1.5 |
Note: This data is representative and shows the common trend of decreased retention time and resolution at higher temperatures.
Experimental Protocols
Protocol 1: Chiral RP-HPLC Method for the Separation of this compound
This protocol provides a starting point for the method development for the chiral separation of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or Lux® Amylose-1 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 15 60 15.1 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Mandatory Visualization
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound is an impurity of Ibrutinib, a known inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the BTK signaling pathway is crucial for researchers in this field.
Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.
Troubleshooting Workflow for Poor Peak Resolution
A logical workflow can aid in efficiently troubleshooting poor peak resolution.
Caption: A stepwise workflow for troubleshooting poor peak resolution in chiral HPLC.
References
Technical Support Center: Synthesis of IBT6A Adducts
Welcome to the technical support center for the synthesis of IBT6A adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is IBT6A and its relation to Ibrutinib?
IBT6A is recognized as an impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] IBT6A can be utilized in the synthesis of IBT6A-Ibrutinib dimers and other adducts for research purposes.[1][2][3]
Q2: What are the most common challenges in the synthesis of Ibrutinib and its adducts like IBT6A?
The synthesis of Ibrutinib and related adducts often presents challenges in achieving high purity due to the formation of process-related and degradation impurities.[] Key difficulties include controlling side reactions during the acylation step, purification of the final product to greater than 99.5% purity, and managing the stability of the compound.[5][6]
Q3: What are the typical impurities encountered during Ibrutinib synthesis?
Impurities in Ibrutinib can be categorized as process-related, degradation-related, and miscellaneous.
-
Process-related impurities: These are formed during the synthesis and can include reagents, byproducts, and unreacted starting materials. An example is N-Desmethyl Ibrutinib.[]
-
Degradation impurities: These arise from the instability of Ibrutinib under certain conditions such as heat, light, or humidity.[] A significant degradation pathway is hydrolysis under acidic or alkaline conditions.[7]
-
Miscellaneous impurities: This category includes inorganic salts or residual solvents.[]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of IBT6A adducts.
Problem 1: Low Yield of the Final Adduct
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Side Reactions during Acylation: The final acylation step is critical. Using acryloyl chloride can sometimes lead to multiple additions or other side reactions. | Consider using a mixed anhydride of acrylic acid. This can help to avoid the multi-site amidation reaction and reduce byproduct formation.[8][9] |
| Suboptimal Reaction Conditions: Temperature and the choice of base can significantly impact the reaction yield. | For the acylation reaction, maintain a temperature of 0-5°C when adding the base, and conduct the reaction at 20-30°C.[5] Suitable bases include N,N-diisopropylethylamine, triethylamine, or N-methylmorpholine.[5] |
| Product Loss During Purification: Standard purification methods may lead to significant loss of the target compound. | Optimize the purification protocol. A combination of silica gel adsorption followed by recrystallization has been shown to be effective in improving yield and purity.[6] |
Problem 2: Difficulty in Purifying the Final Adduct to >99.5%
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Closely-Related Impurities: Some process-related impurities have very similar polarities to the desired product, making separation by standard chromatography challenging. | A multi-step purification approach is often necessary. First, use a simple silica gel adsorption method to achieve a purity of ~99.5%. Follow this with a recrystallization step to obtain a final purity of over 99.8%.[6] The choice of recrystallization solvent is crucial and may include dichloromethane, ethyl acetate, n-heptane, or others.[5] |
| Formation of Degradation Products: Ibrutinib and its adducts can degrade during workup and purification if exposed to harsh conditions. | Ibrutinib is sensitive to acidic and alkaline hydrolysis and oxidative stress.[7] Ensure that all workup and purification steps are performed under neutral pH conditions and with minimal exposure to air and light. |
| Thermal Instability: Exposure to high temperatures during solvent removal or drying can lead to the formation of oligomers and other impurities.[10][11] | Avoid high temperatures during the process. For instance, when preparing amorphous forms, temperatures above 180°C can lead to a significant decrease in solubility due to oligomer formation.[10][11] |
Experimental Protocols
General Protocol for Acylation Reaction:
-
Dissolve the amine intermediate in a suitable organic solvent (e.g., dichloromethane).
-
Cool the reaction mixture to 0-5°C.
-
Add a base (e.g., triethylamine or N,N-diisopropylethylamine).
-
Slowly add the acylating agent (e.g., acryloyl chloride or a mixed anhydride).
-
Allow the reaction to warm to room temperature (20-30°C) and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, proceed with the post-treatment steps.
Post-Treatment and Purification Protocol:
-
Quench the reaction with water or a mild aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic phase sequentially with a mild acid, a mild base, and water to remove unreacted starting materials and reagents.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
For initial purification, dissolve the crude product in a moderately polar organic solvent, add silica gel, stir, filter, and concentrate the filtrate.[6]
-
For final purification, recrystallize the semi-purified product from a suitable solvent system to achieve high purity.[6]
Data Summary
Table 1: Reaction Half-lives of Ibrutinib with Thiol-containing Species
| Reactant | Half-life (minutes) | 95% Confidence Interval |
| 50 µM Cysteine (CYS) | 54.5 | 52.2–56.9 |
| 50 µM Glutathione (GSH) | 116.1 | 91.16–104.0 |
This data indicates the reactivity of the Michael acceptor in Ibrutinib towards common biological nucleophiles.[12]
Visualizations
Diagram 1: General Synthesis Workflow for Ibrutinib Adducts
Caption: A generalized workflow for the synthesis and purification of IBT6A adducts.
Diagram 2: Troubleshooting Low Purity
Caption: A decision tree for troubleshooting low purity issues in IBT6A adduct synthesis.
Diagram 3: Factors Affecting Ibrutinib Stability
Caption: Key environmental factors that can lead to the degradation of Ibrutinib and its adducts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IBT6A | BTK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. CN105440040A - Ibrutinib purification method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 9. Ibrutinib patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibrutinib Degradation and IBT6A Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ibrutinib, specifically focusing on the formation of the degradation product IBT6A.
Frequently Asked Questions (FAQs)
Q1: What is IBT6A and how is it related to Ibrutinib?
A1: IBT6A is a known impurity and degradation product of Ibrutinib.[1][2] Its chemical name is (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Structurally, IBT6A is Ibrutinib lacking the acryloyl group on the piperidine ring. This indicates that IBT6A is formed through the hydrolysis of the acrylamide bond in the Ibrutinib molecule.
Q2: Under what conditions does Ibrutinib degrade to form IBT6A?
A2: Ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions, leading to the formation of IBT6A.[3][4] Forced degradation studies have shown that significant degradation occurs when Ibrutinib is exposed to acidic (e.g., 1M HCl) and alkaline (e.g., 1M NaOH) solutions, particularly at elevated temperatures (e.g., 80°C).[1] Ibrutinib is found to be more stable under neutral, thermal, and photolytic stress conditions.[3][4]
Q3: What analytical techniques are suitable for monitoring the degradation of Ibrutinib to IBT6A?
A3: Several analytical methods can be employed to monitor this degradation pathway. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV/PDA detectors are commonly used for the separation and quantification of Ibrutinib and its degradation products.[3][5][6] For structural confirmation and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential.[3]
Troubleshooting Guides
Issue 1: Inconsistent or low yield of IBT6A during forced degradation studies.
-
Question: My experiment is yielding inconsistent or lower than expected amounts of IBT6A. What factors could be contributing to this?
-
Answer:
-
Hydrolysis Conditions: The rate and extent of hydrolysis are highly dependent on the pH, temperature, and duration of the experiment. Ensure that the acid or base concentration, temperature, and reaction time are precisely controlled and consistent across experiments. Ibrutinib is highly sensitive to alkaline hydrolysis and susceptible to acidic hydrolysis at 80°C.[1]
-
Oxygen Sensitivity: While hydrolysis is the primary pathway to IBT6A, Ibrutinib is also extremely sensitive to oxidative degradation.[3] Ensure your experimental setup minimizes exposure to oxygen, unless you are specifically studying oxidative degradation, as this can lead to the formation of other degradation products and reduce the yield of IBT6A.
-
Sample Preparation: The solubility of Ibrutinib and its degradation products can influence reaction kinetics. Ensure complete dissolution of your sample in the chosen solvent before initiating the degradation study.
-
Analytical Method Variability: Ensure your analytical method is validated for the quantification of both Ibrutinib and IBT6A. Variations in injection volume, mobile phase composition, or detector response can lead to inaccurate quantification.
-
Issue 2: Difficulty in separating IBT6A from Ibrutinib and other degradation products.
-
Question: I am having trouble achieving baseline separation of IBT6A from the parent Ibrutinib peak and other degradants in my chromatogram. What can I do to improve separation?
-
Answer:
-
Column Choice: The choice of the stationary phase is critical. A C18 column is commonly used for the separation of Ibrutinib and its degradation products.[3][5] Consider using a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component (e.g., water, buffer), and pH, should be optimized. A gradient elution is often necessary to resolve complex mixtures of degradation products.[3] One study reported successful separation using a mobile phase consisting of 0.05% Acetonitrile in water and 0.05% Formic acid in water.[4]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution. A lower flow rate generally provides better separation but increases run time.
-
Issue 3: Ambiguous identification of the IBT6A peak.
-
Question: I see a peak in the expected retention time region for IBT6A, but how can I definitively confirm its identity?
-
Answer:
-
Mass Spectrometry: The most reliable method for peak identification is to use a mass spectrometer as a detector (LC-MS). By determining the mass-to-charge ratio (m/z) of the peak of interest and comparing it to the theoretical mass of IBT6A (C22H22N6O, molecular weight 386.45 g/mol ), you can confirm its identity.
-
Tandem Mass Spectrometry (MS/MS): For further confirmation, you can perform MS/MS on the parent ion of the suspected IBT6A peak. The resulting fragmentation pattern will be a unique fingerprint that can be used for definitive identification.
-
Reference Standard: The most straightforward method is to inject a certified reference standard of IBT6A and compare its retention time and mass spectrum with your unknown peak under identical chromatographic conditions.
-
Quantitative Data
The following table summarizes the conditions under which Ibrutinib degradation has been observed, leading to the formation of various degradation products, including the precursor to IBT6A. Specific quantitative yields for IBT6A are not consistently reported across the literature, as studies often focus on the overall degradation profile.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation Products | Reference |
| Acidic Hydrolysis | 1 M HCl | 80 °C | 8 hours | One major degradation product (DP-I) | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 80 °C | 8 hours | Five degradation products (including DP-I) | [1] |
| Oxidative | 10% H2O2 | Room Temperature | 8 hours | Five different degradation products | [1] |
Experimental Protocols
Forced Hydrolysis of Ibrutinib
This protocol is a generalized procedure based on common practices in forced degradation studies of pharmaceuticals. Researchers should adapt this protocol based on their specific experimental goals and analytical instrumentation.
1. Acidic Hydrolysis:
-
Objective: To induce degradation of Ibrutinib under acidic conditions to generate IBT6A.
-
Procedure:
-
Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
In a reaction vial, add a specific volume of the Ibrutinib stock solution.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Cap the vial tightly and place it in a water bath or oven maintained at 80°C.
-
Allow the reaction to proceed for a defined period (e.g., 8 hours).[1]
-
After the specified time, remove the vial and allow it to cool to room temperature.
-
Neutralize the solution by adding an appropriate amount of a base (e.g., 1 M sodium hydroxide).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis by HPLC or LC-MS.
-
2. Alkaline Hydrolysis:
-
Objective: To induce degradation of Ibrutinib under alkaline conditions to generate IBT6A.
-
Procedure:
-
Prepare a stock solution of Ibrutinib as described in the acidic hydrolysis protocol.
-
In a reaction vial, add a specific volume of the Ibrutinib stock solution.
-
Add an equal volume of 1 M sodium hydroxide (NaOH).
-
Cap the vial tightly and place it in a water bath or oven maintained at 80°C.
-
Allow the reaction to proceed for a defined period (e.g., 8 hours).[1]
-
After the specified time, remove the vial and allow it to cool to room temperature.
-
Neutralize the solution by adding an appropriate amount of an acid (e.g., 1 M hydrochloric acid).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis by HPLC or LC-MS.
-
Degradation Pathway Visualization
The following diagram illustrates the degradation of Ibrutinib to IBT6A via hydrolysis.
Caption: Hydrolytic degradation pathway of Ibrutinib to IBT6A.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. ctppc.org [ctppc.org]
- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing storage conditions for (Rac)-IBT6A powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and use of (Rac)-IBT6A powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic form of IBT6A, which is known as an impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[3] Therefore, this compound is expected to act as a BTK inhibitor.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the stability and integrity of this compound powder, it is crucial to adhere to the recommended storage conditions. The powder should be stored at -20°C for long-term storage, which can maintain its stability for up to three years.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is noted to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is highly recommended to use freshly opened, anhydrous DMSO to prepare stock solutions. To aid dissolution, warming the solution to 60°C and using sonication may be necessary.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to two years) or at -20°C for shorter-term storage (up to one year). To maintain the quality of the stock solution, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound powder and solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Powder appears clumpy or discolored. | - Moisture absorption: this compound is hygroscopic. Improper storage can lead to moisture absorption. | - Before opening, allow the vial to warm to room temperature to prevent condensation.- Use the powder in a low-humidity environment if possible.- If clumping is minor, the powder may still be usable, but it is best to use a fresh vial for critical experiments. |
| Difficulty dissolving the powder in DMSO. | - Insufficient solvent purity: The presence of water in DMSO can affect solubility.- Low temperature: The dissolution process may be slow at room temperature.- Inadequate mixing: The powder may not be fully dispersed in the solvent. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gently warm the solution to 60°C while mixing.- Use a sonicator to aid dissolution.- Ensure the solution is vortexed thoroughly. |
| Precipitation observed in the stock solution upon storage. | - Supersaturation: The initial concentration may be too high for stable storage at lower temperatures.- Freeze-thaw cycles: Repeated temperature changes can cause the compound to precipitate out of solution. | - Before use, warm the vial to room temperature and vortex thoroughly to redissolve any precipitate.- Prepare aliquots of the stock solution to minimize freeze-thaw cycles.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or no biological activity in cell-based assays. | - Compound degradation: The compound may have degraded due to improper storage or handling.- Incorrect dosage: The concentration used may be too low to elicit a response.- Cell line sensitivity: The chosen cell line may not be sensitive to BTK inhibition.- Assay interference: Components of the cell culture medium may interfere with the compound. | - Ensure the powder and stock solutions have been stored correctly.- Perform a dose-response experiment to determine the optimal concentration.- Use a positive control cell line known to be sensitive to BTK inhibitors.- Review the experimental protocol for any potential sources of interference. |
| High variability between experimental replicates. | - Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations.- Uneven cell seeding: Non-uniform cell density across wells can affect results.- Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound. | - Use calibrated pipettes and proper pipetting techniques.- Ensure cells are thoroughly resuspended before seeding to achieve a uniform density.- To minimize edge effects, avoid using the outer wells of the microplate for critical experiments or fill them with sterile media or PBS. |
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 2 years |
| Stock Solution (in DMSO) | -20°C | 1 year |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4]
Protocol 2: Western Blot for BTK Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of BTK and its downstream targets.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability experiment with this compound.
References
- 1. Rac Activation Assays [cellbiolabs.com]
- 2. tebubio.com [tebubio.com]
- 3. mdpi.com [mdpi.com]
- 4. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Poor Signal of IBT6A in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues related to the analysis of IBT6A in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to poor signal intensity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is IBT6A and why is its signal intensity important in mass spectrometry?
IBT6A is recognized as a racemic impurity of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] In pharmaceutical development and quality control, accurately detecting and quantifying such impurities is crucial for ensuring the safety and efficacy of the final drug product. A strong and consistent signal in mass spectrometry is essential for sensitive detection, accurate quantification, and reliable characterization of IBT6A.
Q2: What are the most common causes of poor signal intensity for a small molecule like IBT6A?
Poor signal intensity in mass spectrometry for small molecules like IBT6A can stem from several factors.[2] These can be broadly categorized into three areas:
-
Sample Preparation: Issues such as low sample concentration, presence of interfering substances (matrix effects), improper sample cleanup, or degradation of the analyte can significantly impact signal intensity.[2][3][4]
-
Instrument Parameters: Suboptimal settings for the ion source, mass analyzer, or detector can lead to inefficient ionization, transmission, or detection of IBT6A ions.[2][5]
-
System Suitability: Problems like leaks in the LC or MS system, contaminated solvents, or a dirty ion source can contribute to a weak signal or high background noise.[6]
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter.
Issue 1: No or very low IBT6A signal detected.
Question: I am not seeing any peak for IBT6A, or the signal is extremely low, close to the baseline noise. What should I check first?
Answer: A complete loss of signal often points to a fundamental issue with either the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[7] Follow this systematic approach to diagnose the problem.
Experimental Protocol: Systematic Troubleshooting Workflow
-
Verify Analyte Presence:
-
Prepare a fresh, known concentration of an IBT6A standard in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Directly infuse this standard into the mass spectrometer to bypass the LC system.
-
If a strong signal is observed, the issue likely lies with the LC system or the sample matrix.
-
If no signal is detected, the problem is likely with the MS settings or the standard itself.
-
-
Check Mass Spectrometer Performance:
-
Run a system suitability test or a calibration with a known standard to ensure the mass spectrometer is performing within specifications.[2]
-
Verify that the correct mass-to-charge ratio (m/z) for IBT6A is being monitored.
-
Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are appropriate for electrospray ionization (ESI) of a small molecule.
-
-
Inspect the LC System:
-
Check for leaks in the pump, autosampler, and column connections.
-
Ensure that the mobile phase solvents are correctly prepared and that the lines are properly primed.
-
Verify the injection volume and ensure the autosampler is functioning correctly.
-
Logical Relationship Diagram: Initial Signal Loss Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
minimizing IBT6A formation during Ibrutinib synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of the process-related impurity IBT6A during the synthesis of Ibrutinib. Our goal is to equip researchers with the knowledge to minimize the formation of this impurity and ensure the highest purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is IBT6A and why is it a concern in Ibrutinib synthesis?
A1: IBT6A is a known process-related impurity that can form during the synthesis of Ibrutinib.[1][2][3] The presence of impurities, even in small amounts, can impact the safety, efficacy, and regulatory approval of the final drug product. Therefore, controlling and minimizing the formation of IBT6A is a critical aspect of Ibrutinib process development and manufacturing.
Q2: At which stage of Ibrutinib synthesis is IBT6A typically formed?
A2: IBT6A is most likely formed during the final step of the common synthetic routes to Ibrutinib. This step involves the acylation of the secondary amine on the piperidine ring of the intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with acryloyl chloride.
Q3: What is the proposed chemical reaction for the formation of IBT6A?
A3: While the exact mechanism is not extensively published, a plausible pathway for the formation of IBT6A involves a side reaction where the exocyclic primary amine of the pyrazolopyrimidine core of the Ibrutinib intermediate reacts with another molecule of the intermediate that has already been acylated. This dimerization reaction would lead to the formation of the IBT6A structure.
Troubleshooting Guide: Minimizing IBT6A Formation
This guide provides potential strategies to minimize the formation of the IBT6A impurity during the acylation step of Ibrutinib synthesis.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| High levels of IBT6A detected in the crude product | Non-selective acylation: The primary amine on the pyrazolopyrimidine ring is also susceptible to acylation. | 1. Temperature Control: Maintain a low reaction temperature (e.g., -20 to 0 °C) to favor the more reactive secondary amine on the piperidine ring. 2. Slow Addition of Acryloyl Chloride: Add the acryloyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions. |
| Inconsistent IBT6A levels between batches | Variability in reagent quality or reaction conditions. | 1. Reagent Quality: Use freshly distilled acryloyl chloride for each reaction to avoid impurities from degradation. 2. Base Selection: The choice of base can influence the selectivity of the reaction. Weaker, non-nucleophilic bases are generally preferred. 3. Solvent Effects: The polarity and nature of the solvent can affect reaction kinetics and selectivity. Experiment with different aprotic solvents to find the optimal conditions. |
| Difficulty in removing IBT6A through purification | Similar polarity and chromatographic behavior to Ibrutinib. | 1. Reaction Optimization: The most effective approach is to minimize its formation in the first place. 2. Crystallization Studies: Develop a robust crystallization method to selectively precipitate Ibrutinib, leaving IBT6A and other impurities in the mother liquor. |
Experimental Protocols
General Protocol for the Acylation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and a suitable non-nucleophilic base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C) using an appropriate cooling bath.
-
Addition of Acryloyl Chloride: Prepare a solution of freshly distilled acryloyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to isolate pure Ibrutinib.
Analytical Method for Quantification of IBT6A
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Ibrutinib and its related impurities, including IBT6A.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to separate Ibrutinib from its impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow of the final steps in Ibrutinib synthesis, highlighting the formation of the IBT6A impurity.
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.
References
challenges in isolating (Rac)-IBT6A from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of (Rac)-IBT6A from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound, or (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a racemic mixture containing equal amounts of two enantiomers. It is a known impurity and a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] The primary challenge in its isolation lies in the separation of the desired racemic compound from reaction byproducts and, if required, the resolution of the two enantiomers which have identical physical properties in an achiral environment.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can be process-related or degradation products.[2] If a Mitsunobu reaction is employed for its synthesis, a significant byproduct is triphenylphosphine oxide, which can be challenging to remove completely. Other potential impurities include unreacted starting materials and side-products from the pyrazolopyrimidine ring formation. Furthermore, degradation can occur under certain conditions, such as exposure to strong acids, bases, or oxidizing agents.
Q3: Is it possible to separate the enantiomers of this compound?
A3: Yes, the resolution of the racemic mixture into its individual enantiomers is possible. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent, such as N-acetyl-L-leucine. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after extraction | - Incomplete reaction. - Emulsion formation during aqueous workup. - Product loss in the aqueous phase due to protonation. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Break emulsions by adding brine or filtering through celite. - Adjust the pH of the aqueous phase to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form. |
| Presence of triphenylphosphine oxide (Ph₃PO) in the isolated product | - Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can be difficult to separate by standard chromatography due to its polarity. | - Method 1: Precipitation with MgCl₂. After the Mitsunobu reaction, the addition of magnesium chloride can form a precipitate with triphenylphosphine oxide, which can be removed by filtration.[3] - Method 2: Column Chromatography. Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol gradient) to separate the product from Ph₃PO. Careful optimization of the solvent system is crucial. |
| Difficulty in separating the racemic mixture into enantiomers | - The two enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques. | - Diastereomeric Salt Resolution. React the racemic mixture with an enantiomerically pure chiral acid (e.g., N-acetyl-L-leucine) to form diastereomeric salts. These salts can then be separated by fractional crystallization based on their different solubilities. The desired enantiomer can be recovered by treating the separated salt with a base.[4] - Chiral Chromatography. Utilize a chiral stationary phase in HPLC to directly separate the enantiomers. This method can be highly effective but may be less scalable than crystallization. |
| Product degradation during purification | - The pyrazolopyrimidine core may be sensitive to harsh acidic or basic conditions, as well as strong oxidizing agents. | - Avoid prolonged exposure to strong acids and bases. Use mild conditions for pH adjustments. - Ensure all solvents are free of peroxides and other oxidizing impurities. - Store the purified compound under an inert atmosphere at a low temperature to prevent degradation. |
Quantitative Data Summary
The following table summarizes the purity achieved for Ibrutinib and its intermediates using different purification techniques, which can be indicative of the expected outcomes for this compound purification.
| Purification Method | Starting Material | Achieved Purity | Reference |
| Silica Gel Adsorption & Recrystallization | Crude Ibrutinib | > 99.8% | Patent CN105440040A |
| Diastereomeric Salt Resolution with N-acetyl-L-leucine | (R/S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Enantiomerically pure (R)-isomer | Indian Patent Application 2014CH01234 |
| Column Chromatography | Crude Ibrutinib | Not specified, but used for purification | Patent KR20180063339A |
Experimental Protocols
Protocol 1: Purification of this compound via Diastereomeric Salt Resolution
This protocol describes the separation of the enantiomers of this compound through the formation and fractional crystallization of diastereomeric salts with N-acetyl-L-leucine.
Materials:
-
(Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-acetyl-L-leucine
-
Acetone
-
Ethyl acetate-methanol mixture (3:1)
-
Distilled water
-
Sodium hydroxide solution
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in acetone.
-
Add a suspension of N-acetyl-L-leucine in acetone to the stirred solution.
-
Stir the mixture at room temperature for 90-120 minutes to allow for the formation of the diastereomeric salts.
-
Filter the resulting precipitate and wash with acetone.
-
-
Fractional Crystallization:
-
Charge the obtained diastereomeric salt mixture into a round-bottom flask with an ethyl acetate-methanol (3:1) mixture.
-
Heat the mixture to 55-60 °C and maintain for 60-90 minutes.
-
Filter the hot solution and wash the collected solid with ethyl acetate.
-
-
Isolation of the Enantiomerically Enriched Amine:
-
Suspend the crystallized salt in distilled water.
-
Cool the suspension to 10-20 °C and slowly add a sodium hydroxide solution to basify the mixture.
-
Stir the reaction mass at 10-20 °C for 30-45 minutes and then at 20-30 °C for 90-120 minutes.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain the enantiomerically enriched amine.
-
Visualizations
Logical Workflow for this compound Isolation and Resolution
Caption: Workflow for the isolation and resolution of this compound.
Troubleshooting Logic for Impurity Removal
References
- 1. Cas 1022150-12-4,3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | lookchem [lookchem.com]
- 2. Synthesis and purification process of ibrutinib intermediates | Semantic Scholar [semanticscholar.org]
- 3. Separation and purification method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Process For The Purification Of Ibrutinib And Its Intermediates [quickcompany.in]
Technical Support Center: (Rac)-IBT6A Purity Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of a (Rac)-IBT6A sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity confirmation important?
A1: this compound is the racemic mixture of IBT6A, a known impurity of the drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] As an impurity, it is critical to quantify the purity of any this compound sample to ensure the accuracy and reproducibility of research data, particularly in preclinical and clinical studies. Regulatory agencies require stringent purity control for all active pharmaceutical ingredients (APIs) and their related substances.[4][5]
Q2: What are the primary analytical methods to confirm the purity of a this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): For assessing chemical purity and separating the enantiomers.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[8][9]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[10][11][12]
Q3: What kind of impurities might be present in a this compound sample?
A3: Impurities in a this compound sample can originate from the synthetic process or degradation. Potential impurities may include starting materials, intermediates, by-products, residual solvents, and degradation products. Given that IBT6A is an impurity of Ibrutinib, there might also be traces of Ibrutinib or other related compounds.[1][2]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
Troubleshooting Steps:
-
Peak Identification: Utilize High-Resolution Mass Spectrometry (HRMS) coupled with HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks.[13] This will help in the tentative identification of the impurities.
-
Structural Elucidation: If the impurity is present at a significant level (typically >0.1%), isolation of the impurity followed by structural elucidation using NMR spectroscopy may be necessary.
-
Method Specificity: Ensure the HPLC method is specific for this compound and can separate it from potential impurities. This may involve adjusting the mobile phase composition, gradient, column temperature, or using a different stationary phase.
Experimental Protocols & Data Presentation
High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity
HPLC is a primary technique for assessing the chemical purity (presence of other compounds) and chiral purity (the ratio of the two enantiomers) of this compound.[14][15]
Caption: Workflow for HPLC-based purity assessment of this compound.
This method determines the percentage of this compound relative to other non-enantiomeric impurities.
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase. A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
-
-
Data Presentation:
| Parameter | Acceptance Criteria |
| Purity by Area % | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
This method separates and quantifies the two enantiomers of IBT6A.[15][16][17]
-
Methodology:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column like Chiralpak IA or AD-H).
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The exact ratio needs to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Presentation:
| Parameter | Acceptance Criteria |
| Enantiomeric Excess (ee) | For a racemic mixture, the expected ratio is 50:50 (0% ee). |
| Resolution (Rs) between enantiomers | > 1.5 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of organic impurities.[6][7][18]
Caption: Workflow for NMR-based purity assessment of this compound.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which the sample is soluble.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
The chemical shifts, splitting patterns, and integration values of the signals should be consistent with the proposed structure of IBT6A.
-
The absence of significant unassigned signals indicates high purity.
-
Residual solvent peaks should be identified and quantified.
-
-
Data Presentation:
| Parameter | Observation | Acceptance Criteria |
| Chemical Shifts (δ) | Compare with a reference spectrum or predicted values. | Consistent with the structure of IBT6A. |
| Integration | Protons of the same group should have the correct relative integrals. | Consistent with the number of protons. |
| Impurity Signals | Identify and integrate any signals not corresponding to IBT6A or the solvent. | Individual organic impurities should be below a specified threshold (e.g., <0.5%). |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and to detect and identify impurities.[8][9]
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or, more commonly, via an LC-MS system.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Data Presentation:
| Parameter | Expected Value for C₂₂H₂₂N₆O | Observed Value |
| [M+H]⁺ | 387.1928 | To be determined |
| [M+Na]⁺ | 409.1747 | To be determined |
Note: The observed values should be within a narrow mass error tolerance (typically < 5 ppm) of the calculated values.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[10][11][12][19]
-
Methodology:
-
Combustion analysis is the standard method. A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
-
Data Presentation:
| Element | Calculated % for C₂₂H₂₂N₆O | Observed % |
| Carbon (C) | 68.37 | To be determined |
| Hydrogen (H) | 5.74 | To be determined |
| Nitrogen (N) | 21.75 | To be determined |
Acceptance Criterion: The observed percentages should be within ±0.4% of the calculated values.[11]
Overall Purity Assessment Workflow
Caption: A comprehensive workflow for confirming the purity of a this compound sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IBT6A | BTK | TargetMol [targetmol.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. azooptics.com [azooptics.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elemental_analysis [chemeurope.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mdpi.com [mdpi.com]
- 17. chiral hplc method: Topics by Science.gov [science.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
avoiding racemization during chiral separation of IBT6A
Disclaimer: Information on a compound specifically named "IBT6A" is limited in publicly available scientific literature. Initial findings suggest IBT6A is a precursor or impurity related to the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3][4] The R-enantiomer of a related compound is also referred to as IBT6A.[5] This guide provides general principles and troubleshooting strategies for chiral separation, which can be applied to IBT6A and other chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during chiral separation?
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, known as a racemate.[6] This is a critical issue in drug development because different enantiomers of a chiral drug can have distinct pharmacological, metabolic, and toxicological properties. For instance, one enantiomer may be therapeutically active, while the other could be inactive or even harmful.[7] Preventing racemization ensures the stereochemical integrity and safety of the final product.
Q2: What are the primary factors that can cause racemization during HPLC-based chiral separation?
Several experimental parameters can induce on-column racemization. Key factors include:
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enantiomeric interconversion.[6][8]
-
Mobile Phase pH and Additives: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. Extreme pH values or the presence of certain acidic or basic additives can catalyze racemization, particularly for compounds with labile stereocenters.[9]
-
Solvent Composition: The polarity of the solvent can affect the stability of the chiral center.[10]
-
Stationary Phase Interactions: While the goal is selective interaction, overly strong or reactive interactions with the chiral stationary phase (CSP) could potentially lead to racemization.
Q3: How can I detect if racemization is occurring during my separation?
On-column racemization can sometimes be identified by a characteristic peak shape in the chromatogram. Instead of two distinct, well-resolved peaks, you might observe a plateau or elevated baseline between the two enantiomer peaks.[8] This indicates that the enantiomers are interconverting as they travel through the column. To confirm, you can try altering the experimental conditions, such as lowering the temperature, and observing if the peak shape and resolution improve.[8]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/No Separation | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions for IBT6A.[11] 2. Suboptimal Mobile Phase: The solvent composition, including modifiers and additives, is not conducive to separation.[11] | 1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[7][11] 2. Optimize the mobile phase: Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration. For normal-phase chromatography, small amounts of additives can significantly impact selectivity.[12] |
| Peak Tailing or Fronting | 1. Secondary Interactions: Unwanted interactions between IBT6A and the silica backbone of the stationary phase can cause poor peak shape. 2. Column Overload: Injecting too much sample can lead to peak distortion.[11] | 1. Use mobile phase additives: For basic compounds like many kinase inhibitors, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.[8] 2. Reduce sample concentration/injection volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[11] |
| Plateau Between Enantiomer Peaks | On-column Racemization: The experimental conditions are causing the enantiomers to interconvert during separation.[8] | 1. Decrease column temperature: Run the separation at a lower temperature (e.g., 10-25°C) to reduce the rate of interconversion.[8] 2. Adjust mobile phase: Evaluate the effect of pH and additives. Sometimes, removing or changing an additive can prevent racemization. |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between injections.[13] 2. "Memory Effects" from Additives: Residual additives from previous runs can alter the stationary phase surface and affect subsequent separations.[9] | 1. Increase equilibration time: Ensure the column is flushed with a sufficient volume of the mobile phase before each injection. 2. Dedicate columns to specific methods: If possible, use separate columns for methods that employ different types of additives (e.g., acidic vs. basic). Thoroughly flush columns after use.[14] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different experimental parameters on the chiral separation of IBT6A.
Table 1: Effect of Temperature on Enantiomeric Separation and Purity
| Temperature (°C) | Resolution (Rs) | Enantiomeric Excess (% ee) of Peak 1 |
| 40 | 1.2 | 92.5% |
| 25 | 1.8 | 98.6% |
| 15 | 2.1 | 99.5% |
As shown, decreasing the temperature can improve resolution and minimize on-column racemization, leading to higher enantiomeric excess.
Table 2: Effect of Mobile Phase Additive on Peak Shape and Resolution
| Mobile Phase Composition (Hexane/IPA) | Additive | Asymmetry Factor (Peak 1) | Resolution (Rs) |
| 90/10 | None | 1.9 | 1.4 |
| 90/10 | 0.1% Diethylamine (DEA) | 1.1 | 1.9 |
| 90/10 | 0.1% Trifluoroacetic Acid (TFA) | 2.5 | 0.8 |
For a basic compound like IBT6A, the addition of a basic modifier like DEA can significantly improve peak symmetry and resolution.
Experimental Protocols
General Protocol for Chiral Method Development for IBT6A
-
Column Screening:
-
Begin by screening a set of chiral stationary phases with broad selectivity, such as those based on derivatized cellulose and amylose.
-
Use a generic mobile phase system, for example, a normal phase system like Hexane/Isopropanol (90/10 v/v) or a polar organic mode with acetonitrile.
-
Set the flow rate to a standard value for the column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).[6]
-
Maintain a constant, controlled temperature, for instance, 25°C.
-
-
Mobile Phase Optimization:
-
Once a promising column is identified, optimize the mobile phase composition.
-
Vary the ratio of the strong to weak solvent (e.g., change the percentage of isopropanol in hexane).
-
If peak shape is poor, introduce a small amount of an appropriate additive. For a basic analyte, try 0.1% diethylamine. For an acidic analyte, consider 0.1% acetic acid or trifluoroacetic acid.[8]
-
-
Temperature and Flow Rate Optimization:
-
Racemization Check:
-
If a plateau is observed between the peaks, it is indicative of on-column racemization.
-
To mitigate this, prioritize lower temperatures.
-
Re-evaluate the mobile phase additives, as they can sometimes catalyze the interconversion.
-
Visualizations
Caption: A streamlined workflow for developing a robust chiral separation method.
Caption: A decision tree for troubleshooting suspected on-column racemization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. IBT6A, 1022150-12-4 | BroadPharm [broadpharm.com]
- 5. Btk inhibitor 1 R enantiomer hydrochloride | IBT6A hydrochloride | Bruton's tyrosine kinase (BTK) inhibitor | CAS# 1553977-42-6 | InvivoChem [invivochem.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric separation of six beta-adrenergic blockers on Chiralpak IB column and identification of chiral recognition mechanisms by molecular docking technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chiraltech.com [chiraltech.com]
Optimizing Cell-Based Assays for Btk Inhibitors: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (Btk) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background signal in my kinase assay. What are the possible causes and solutions?
High background can obscure the specific signal in your assay, leading to a poor signal-to-noise ratio.[1] Here are some common causes and troubleshooting steps:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of your detection reagents (e.g., luciferase substrates, fluorescent probes) to ensure they are not limiting and are within the optimal range for your specific assay and cell line.[1] |
| Enzyme Contamination | Ensure the purity of your recombinant Btk enzyme. Contaminating kinases can lead to non-specific substrate phosphorylation. |
| ATP Concentration Too High | High ATP concentrations can lead to non-specific phosphorylation and high background. Optimize the ATP concentration to be at or near the Km for Btk for your specific substrate. |
| Well-to-Well Contamination | Use careful pipetting techniques to avoid cross-contamination between wells. Consider using automated liquid handlers for improved precision. |
| Autophosphorylation of Btk | Btk can autophosphorylate, which may contribute to background signal.[2][3] Include a "no substrate" control to quantify the level of autophosphorylation. |
| Insufficient Washing Steps | In assays requiring wash steps (e.g., ELISA-based formats), ensure that washing is thorough to remove all unbound reagents. |
Q2: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can make it difficult to discern true inhibitory effects.[1] Consider the following:
| Possible Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Titrate the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death, affecting the assay window.[1] |
| Insufficient Incubation Time | Optimize the incubation time for both the inhibitor treatment and the final detection step to ensure the reaction has proceeded sufficiently to generate a robust signal.[1] |
| Low Btk Activity | Ensure that the cells are properly stimulated to activate the Btk signaling pathway if the assay requires it. For biochemical assays, verify the activity of your recombinant Btk enzyme. |
| Inappropriate Assay Choice | For some inhibitors, a direct kinase activity assay may not be as sensitive as a downstream signaling readout or a target occupancy assay.[4][5] |
| Weak Signal | A weak signal can be difficult to distinguish from the background.[1] Ensure you are using a sensitive detection reagent and that your plate reader is configured optimally for the assay readout (e.g., luminescence, fluorescence). |
Q3: I am seeing significant cell death in my assay, even in the control wells. What could be the issue?
Maintaining cell viability is crucial for obtaining reliable data.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to the cells. A typical final concentration should be ≤0.5%.[6] Run a solvent-only control to assess its effect on cell viability. |
| Suboptimal Culture Conditions | Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Ensure the media is fresh and contains all necessary supplements.[7] |
| Over-confluence or Under-seeding | Both can stress cells and lead to cell death. Optimize cell seeding density as mentioned previously. |
| Contamination | Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures. |
| Inhibitor-Induced Apoptosis | Some Btk inhibitors can induce apoptosis in cancer cell lines.[8] This is an expected outcome in some cases, but if it occurs at concentrations that are too low, it may indicate off-target effects. |
Q4: How can I assess the off-target effects of my Btk inhibitor in a cell-based assay?
Btk inhibitors, particularly first-generation compounds like ibrutinib, are known to have off-target effects on other kinases.[9][10][11]
-
Kinase Profiling: Use a panel of purified kinases to assess the inhibitor's activity against other related (e.g., Tec family kinases) and unrelated kinases.[12][13]
-
Cellular Phenotypic Assays: Observe cellular phenotypes that are not directly linked to Btk signaling. For example, some off-target effects can lead to skin toxicities or impact T-cell function.[11]
-
Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation throughout the cell after inhibitor treatment. This can reveal unexpected off-target signaling pathways that are affected.
-
Control Cell Lines: Use cell lines that do not express Btk or have a non-functional Btk to determine if the observed effects are Btk-dependent.
Experimental Protocols & Methodologies
Protocol 1: Btk Phosphorylation Assay (Western Blot)
This protocol describes how to measure the phosphorylation of Btk at key tyrosine residues (e.g., Y223, Y551) as a direct measure of its activation.[2][14]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)[14]
-
Cell culture medium and supplements
-
Btk inhibitor and vehicle control (e.g., DMSO)
-
Stimulating agent (e.g., anti-IgM)[14]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Btk Y223, anti-phospho-Btk Y551, anti-total Btk, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency. Treat cells with various concentrations of the Btk inhibitor or vehicle for the desired time.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a predetermined time to induce Btk activation.[14]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Acquire the image using a digital imaging system. Quantify the band intensities and normalize the phospho-Btk signal to the total Btk or a loading control.
Protocol 2: Downstream Signaling Assay - Calcium Flux
This protocol measures changes in intracellular calcium levels, a key event downstream of Btk and PLCγ2 activation.[14]
Materials:
-
Suspension B-cell line (e.g., Ramos)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Btk inhibitor and vehicle control
-
Stimulating agent (e.g., anti-IgM)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells with assay buffer.
-
Dye Loading: Resuspend the cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate in the dark according to the dye manufacturer's instructions.
-
Inhibitor Treatment: Wash the cells to remove excess dye and resuspend them in fresh assay buffer. Add the Btk inhibitor or vehicle and incubate for the desired time.
-
Baseline Reading: Acquire a baseline fluorescence reading using a flow cytometer or plate reader.
-
Stimulation and Data Acquisition: Add the stimulating agent (e.g., anti-IgM) and immediately begin acquiring fluorescence data over time.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium flux. Compare the response in inhibitor-treated cells to the vehicle control.
Protocol 3: Btk Target Occupancy Assay
Target occupancy assays measure the percentage of Btk that is bound by an inhibitor in a cellular context. This is a crucial pharmacodynamic biomarker.[4][5][15][16]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients[4][5]
-
Btk inhibitor
-
Lysis buffer
-
Biotinylated probe that binds to the same site as the inhibitor[17]
-
Streptavidin-coated plates or beads
-
Anti-Btk antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
Procedure:
-
Sample Collection and Treatment: Collect PBMCs and treat them in vitro with the Btk inhibitor or collect samples from patients at various time points after dosing.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including Btk.
-
Probe Incubation: Incubate the lysate with a saturating concentration of the biotinylated probe. The probe will only bind to Btk that is not already occupied by the inhibitor.
-
Capture and Detection:
-
Transfer the lysate to a streptavidin-coated plate to capture the probe-bound Btk.
-
Wash away unbound proteins.
-
Add an anti-Btk antibody to detect the captured Btk.
-
Add a labeled secondary antibody and a detection substrate.
-
-
Data Analysis: Measure the signal, which is proportional to the amount of unoccupied Btk. A "no inhibitor" control represents 100% free Btk, and a sample saturated with a high concentration of the inhibitor represents 0% free Btk. Calculate the percent occupancy for the test samples.
Data Presentation
Table 1: Comparison of Commercially Available Btk Kinase Assay Kits
| Assay Kit | Principle | Readout | Advantages | Considerations |
| ADP-Glo™ Kinase Assay | Measures ADP produced from the kinase reaction.[18] ADP is converted to ATP, which generates a luminescent signal.[18] | Luminescence | High sensitivity, broad dynamic range, compatible with high-throughput screening (HTS).[18] | Indirect measurement of kinase activity. |
| Kinase-Glo® MAX | Measures remaining ATP after the kinase reaction. Lower signal indicates higher kinase activity. | Luminescence | Simple, homogeneous "add-mix-read" format.[6] | Signal decreases with increasing enzyme activity. |
| Transcreener® ADP² Assay | Directly detects ADP produced using a competitive immunoassay with a fluorescent tracer.[19] | Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Fluorescence Intensity (FI) | Direct ADP detection reduces interference.[19] Robust for HTS with high Z' values.[19] | Requires specific plate readers for FP and TR-FRET. |
| LanthaScreen™ Eu Kinase Binding Assay | Measures inhibitor binding to the kinase active site using a TR-FRET-based system. | TR-FRET | Directly measures inhibitor binding affinity. | Does not directly measure kinase inhibition. |
Visualizations
Caption: Btk signaling pathway downstream of B-cell receptor engagement.
Caption: Workflow for a cell-based Btk phosphorylation assay.
Caption: Troubleshooting logic for common cell-based assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajmc.com [ajmc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Analysis of Btk Inhibitory Activity: (Rac)-IBT6A and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (Btk) inhibitory activity of (Rac)-IBT6A and the well-established Btk inhibitor, Ibrutinib. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor development.
Executive Summary
Ibrutinib is a potent and selective irreversible inhibitor of Btk with a well-documented half-maximal inhibitory concentration (IC50) of 0.5 nM.[1][2][3][4] It has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[5] this compound is the racemic mixture of IBT6A, a known impurity of Ibrutinib.[3][6] While direct experimental data for the racemic mixture is limited, IBT6A is reported to exhibit a Btk inhibitory IC50 of 0.5 nM, identical to that of Ibrutinib.[1][2] This suggests a comparable in vitro potency at the molecular level, though the pharmacological implications of the racemic nature of this compound remain to be fully elucidated.
Data Presentation: Btk Inhibitory Activity
The following table summarizes the key quantitative data for the Btk inhibitory activity of Ibrutinib and IBT6A, which serves as a proxy for this compound.
| Compound | Target | IC50 (nM) | Mechanism of Action |
| Ibrutinib | Btk | 0.5[1][2][3][4] | Covalent, Irreversible[1][2] |
| This compound | Btk | 0.5 (for IBT6A)[1][2] | Not explicitly stated, but likely covalent and irreversible due to structural similarity to Ibrutinib. |
Disclaimer: The IC50 value for this compound is based on the data available for IBT6A, of which this compound is the racemate. The inhibitory activity of the specific enantiomers within the racemic mixture has not been publicly documented.
Experimental Protocols
The determination of Btk inhibitory activity, specifically the IC50 value, is typically performed using in vitro kinase assays. Below are detailed methodologies for two common types of assays.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Btk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ATP
-
Btk substrate (e.g., poly(Glu, Tyr) peptide)
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of test compound or DMSO (for control).
-
2 µl of Btk enzyme solution.
-
2 µl of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the Btk activity. The IC50 value is determined by plotting the percentage of Btk inhibition against the logarithm of the inhibitor concentration.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.
Materials:
-
Recombinant Btk enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (this compound, Ibrutinib)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: Add the following to the wells of a 384-well plate in the specified order:
-
5 µL of the test compound.
-
5 µL of the Btk enzyme/Eu-anti-Tag Antibody mixture.
-
5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.
-
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate using a fluorescence plate reader capable of measuring FRET. The reader should be set to excite at 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: The FRET signal is inversely proportional to the amount of test compound bound to the kinase. The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validated Analytical Methods for Ibrutinib and its Impurities
For researchers, scientists, and drug development professionals, the robust and accurate analysis of Ibrutinib and its impurities is critical for ensuring drug quality, safety, and efficacy. This guide provides a comparative overview of various validated analytical methods, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to assist in the selection of the most appropriate method for specific analytical needs. The information presented is based on published experimental data.
Comparison of Chromatographic Methods
The following tables summarize the key parameters and performance data of different validated analytical methods for the determination of Ibrutinib and its impurities. These methods have been developed and validated in accordance with ICH guidelines.[1][2][3][4]
| Parameter | Method 1: RP-HPLC [1][5] | Method 2: RP-HPLC | Method 3: RP-HPLC [2] | Method 4: UPLC [4][6] |
| Column | X-Select CSH, C18 (150 mm × 4.6 mm, 3.5 μm) | Kromosil C18 (250mm x 4.6 mm, 5µm) | Inertsil ODS (100mm x 4.6 mm, 5μm) | ACQUITY UPLC BEH C18 |
| Mobile Phase | Gradient elution with a mixture of potassium di-hydrogen phosphate buffer and acetonitrile. | Phosphate buffer and acetonitrile (45:55, v/v) | 0.1% Orthophosphoric acid buffer and acetonitrile (70:30 %v/v) | 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/minute | 1.0 mL/minute | 0.8 mL/minute | 0.55 mL/minute |
| Detection (UV) | Photodiode Array (PDA) Detector | 295 nm | 320 nm | Not specified |
| Runtime | 85 minutes | Not specified | Not specified | 5 minutes |
Performance Characteristics
The performance of an analytical method is determined by its validation parameters. The following table compares the reported performance characteristics of the different methods.
| Validation Parameter | Method 1: RP-HPLC [1][5] | Method 2: RP-HPLC | Method 3: RP-HPLC [2] | Method 4: UPLC [4][6] |
| Linearity Range | LOQ level to 300% of target concentration | 3.5–2100 μg/ml | 3.5-21.0µg/ml | Ibrutinib: 0.025-100 μg/mL; Impurities: 0.0187-0.225 μg/mL |
| Correlation Coefficient (R²) | 0.999 to 1.000 | 0.9999 | Not specified | > 0.9995 |
| LOD | Not specified | 0.6927 μg/ml | Not specified | Ibrutinib: 0.01 μg/mL; Impurities: 0.015 μg/mL |
| LOQ | Not specified | 2.1578 μg/ml | Not specified | Ibrutinib: 0.025 μg/mL; Impurities: 0.0187 μg/mL |
| Accuracy (% Recovery) | 95% to 105% | Not specified | 100.33% to 100.90% | 92.69% to 102.7% |
| Precision (%RSD) | Not specified | Not specified | System: 1.7252%; Method: 1.0583% | Ibrutinib: < 2%; Impurities: < 8% |
Experimental Protocols
Detailed methodologies are crucial for replicating analytical methods. Below are summaries of the experimental protocols for the cited methods.
Method 1: RP-HPLC for Stability-Indicating Analysis[1][6]
This method was developed for the separation and identification of degradation products and impurities of Ibrutinib.
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a Photodiode Array (PDA) and a QDa mass detector.
-
Column: X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 μm particle size.
-
Mobile Phase Preparation: A gradient elution was performed using a buffer of potassium di-hydrogen phosphate and acetonitrile. The exact gradient program should be referred from the source.
-
Sample Preparation: The Ibrutinib sample was dissolved in a suitable diluent. For the analysis of impurities in the finished dosage form, a powder equivalent to 700 mg of Ibrutinib was dissolved in 160 ml of diluent, sonicated, and then diluted to the final volume.[5]
-
Forced Degradation Studies: Ibrutinib was subjected to acid, base, and peroxide stress conditions to demonstrate the stability-indicating nature of the method.[1][5] For instance, in base degradation, a major degradation impurity was identified using the mass detector.[1][5]
Method 4: UPLC for Trace-Level Quantification[5][7]
This Quality-by-Design (QbD) based Ultra-High-Performance Liquid Chromatography (UPLC) method was developed for the estimation of Ibrutinib and its trace-level impurities.
-
Chromatographic System: An ACQUITY UPLC BEH C18 column was used.
-
Mobile Phase: An isocratic mobile phase consisting of a 1:1 mixture of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile.
-
Optimized Parameters: The critical method parameters were optimized to be a pH of 2.5, a column temperature of 28°C, and a flow rate of 0.55 mL/min.
-
Method Validation: The method was validated according to ICH guidelines, demonstrating its suitability for quantifying trace-level impurities within a short 5-minute runtime.[4]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Caption: General workflow for the validation of an analytical method.
Signaling Pathway of Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the mechanism of action of Ibrutinib.
Caption: Ibrutinib's mechanism of action via BTK inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. development-and-validation-of-a-stability-indicating-ultra-high-performance-liquid-chromatography-method-for-the-estimation-of-ibrutinib-and-trace-level-quantification-of-related-substances-using-quality-by-design-approach - Ask this paper | Bohrium [bohrium.com]
Anti-Btk Antibody Cross-Reactivity with (Rac)-IBT6A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of anti-Bruton's tyrosine kinase (Btk) antibodies with (Rac)-IBT6A, a racemic impurity of the Btk inhibitor ibrutinib. Due to the absence of direct experimental data on this specific cross-reactivity, this document focuses on a theoretical assessment based on structural comparisons and provides standardized experimental protocols for researchers to conduct their own validation studies.
Introduction
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Ibrutinib is a potent and irreversible inhibitor of Btk that has shown significant clinical efficacy.[3][4] this compound is the racemic form of IBT6A, a known impurity found in ibrutinib preparations.[5][6] Given the therapeutic importance of Btk and the use of anti-Btk antibodies in research and diagnostics, understanding the potential for cross-reactivity with ibrutinib-related impurities is crucial for data accuracy and interpretation.
Structural Comparison: Ibrutinib vs. IBT6A
The potential for an antibody to cross-react with a small molecule is often related to structural similarity. While antibodies are raised against the Btk protein, the possibility of off-target binding to small molecules, especially those that interact with Btk, warrants investigation.
| Feature | Ibrutinib[7][8] | IBT6A[5][9] | Structural Similarity |
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Identical |
| Substituents | 4-phenoxyphenyl group at position 3 | 4-phenoxyphenyl group at position 3 | Identical |
| Amino group at position 4 | Amino group at position 4 | Identical | |
| Acryloyl piperidine moiety at position 1 | Piperidine moiety at position 1 (lacks the acryloyl group) | Key Difference | |
| Molecular Formula | C25H24N6O2 | C22H22N6O | Different |
| Molecular Weight | 440.5 g/mol | 386.45 g/mol | Different |
Btk Signaling Pathway
Understanding the Btk signaling pathway is essential for designing experiments to assess the functional consequences of potential antibody cross-reactivity. Btk is a key mediator downstream of the B-cell receptor (BCR).[1][10][11]
Caption: Btk signaling cascade initiated by antigen binding to the B-cell receptor.
Experimental Protocols for Assessing Cross-Reactivity
As no direct data exists for anti-Btk antibody cross-reactivity with this compound, researchers are encouraged to perform their own validation. Below are detailed methodologies for key experiments.
Competitive ELISA
This assay determines if this compound can compete with Btk for binding to an anti-Btk antibody.
Methodology:
-
Coating: Coat a 96-well plate with recombinant Btk protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of this compound in assay buffer. In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Btk antibody with the different concentrations of this compound for 1-2 hours.
-
Binding: Transfer the antibody-(Rac)-IBT6A mixtures to the Btk-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. A decrease in signal with increasing concentrations of this compound indicates competitive binding.
Caption: Workflow for a competitive ELISA to test for cross-reactivity.
Western Blot Competition Assay
This assay can qualitatively assess if this compound can block the binding of an anti-Btk antibody to Btk in a Western blot format.
Methodology:
-
Sample Preparation and Electrophoresis: Prepare cell lysates known to express Btk. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Antibody Pre-incubation: Prepare two tubes of the primary anti-Btk antibody at the recommended dilution. To one tube, add a significant molar excess of this compound and to the other, add the same volume of buffer (control). Incubate both for 1-2 hours at room temperature with gentle agitation.[15]
-
Membrane Incubation: Cut the membrane in half (if loading the same lysate in multiple lanes). Incubate one half with the pre-incubated antibody-(Rac)-IBT6A mixture and the other half with the control antibody solution overnight at 4°C.[16]
-
Washing: Wash both membrane halves extensively with wash buffer (e.g., TBST).[14]
-
Secondary Antibody Incubation: Incubate both halves with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the extensive washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. A significantly reduced or absent band on the membrane incubated with the antibody-(Rac)-IBT6A mixture compared to the control would suggest cross-reactivity.[13]
Caption: Workflow for a Western blot competition assay.
Summary and Recommendations
While there is no direct evidence of cross-reactivity between anti-Btk antibodies and this compound, the significant structural homology between IBT6A and the Btk inhibitor ibrutinib suggests a theoretical possibility. Researchers using anti-Btk antibodies in the presence of ibrutinib or its impurities should be aware of this potential for off-target binding.
It is strongly recommended that individual laboratories validate their anti-Btk antibodies for specificity in the context of their specific experimental conditions, especially when working with samples that may contain ibrutinib or its metabolites and impurities. The provided ELISA and Western blot protocols offer a framework for conducting such validation studies. The choice of a monoclonal antibody with a well-characterized epitope that does not overlap with the ibrutinib binding site on Btk may reduce the likelihood of cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. IBT6A | BTK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. fabgennix.com [fabgennix.com]
- 16. antibodiesinc.com [antibodiesinc.com]
Spectroscopic Data Guide: (Rac)-IBT6A and a Comparative Analysis with Ibrutinib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (Rac)-IBT6A, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and another significant Ibrutinib impurity, designated as Ibrutinib Impurity A. The information presented is crucial for the accurate identification, quantification, and control of these impurities during drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product.
Introduction to this compound and Ibrutinib Impurities
This compound is the racemic form of IBT6A, a known process-related impurity and potential degradant of Ibrutinib. Ibrutinib is a potent covalent inhibitor of BTK, widely used in the treatment of various B-cell malignancies. The presence of impurities, even in trace amounts, can impact the therapeutic effect and safety profile of the drug. Therefore, rigorous analytical characterization of these impurities is a regulatory requirement.
This guide focuses on the key spectroscopic techniques used for the structural elucidation and characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
A direct comparison of the spectroscopic data for this compound and Ibrutinib Impurity A is presented below. While publicly available spectroscopic data for this compound is limited, information can often be found in the Certificates of Analysis (CoA) provided by commercial suppliers of pharmaceutical standards. For the purpose of this guide, we will compare the expected spectral characteristics based on their chemical structures and available data for related Ibrutinib impurities.
Ibrutinib Impurity A has been identified as 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one.
| Spectroscopic Technique | This compound (Expected) | Ibrutinib Impurity A (Expected) |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, and the piperidine ring. The racemic nature would likely result in complex or overlapping signals for the chiral centers. | Multiple signals in the aromatic region for the two phenoxyphenyl moieties. Complex multiplets for the two piperidine rings and the propanone linker. Distinct signals for the amino groups. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings, the heterocyclic system, and the piperidine moiety. | A larger number of distinct carbon signals due to the dimeric structure, including resonances for the carbonyl group of the propanone linker. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (heterocycle and aromatic rings), and C-O-C stretching (ether linkage). | Similar characteristic bands to this compound, with the addition of a prominent C=O stretching band for the ketone in the propanone linker. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₂H₂₂N₆O (m/z 386.1855). Fragmentation patterns would involve cleavage of the piperidine ring and the ether linkage. | A molecular ion peak corresponding to the exact mass of C₄₇H₄₆N₁₂O₃. Fragmentation would likely involve cleavage at the propanone linker and within the piperidine and phenoxyphenyl units. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of small organic molecules like this compound and other pharmaceutical impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width (~240 ppm) is required.
-
A significantly larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography (LC) system.
-
LC-MS Analysis:
-
Inject the sample into the LC system. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid).
-
The eluent from the LC is introduced into the mass spectrometer's ion source (typically Electrospray Ionization - ESI).
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern (MS/MS) to confirm the structure.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a pharmaceutical impurity like this compound is illustrated in the diagram below.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Assessing the Genotoxicity of Ibrutinib Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies like Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. However, ensuring the safety of such potent molecules extends to the diligent assessment of their impurities. This guide provides a comparative overview of the methodologies used to evaluate the genotoxicity of Ibrutinib and its impurities, with a focus on providing a framework for assessing compounds like the hypothetical impurity IBT6A. We will delve into the established in vitro and in silico testing strategies, present available data for Ibrutinib and other BTK inhibitors, and outline the experimental protocols for key assays.
Executive Summary
Regulatory agencies require a thorough evaluation of impurities in drug substances for their potential to cause genetic damage. For Ibrutinib, comprehensive genotoxicity testing has been conducted. According to the U.S. Food and Drug Administration (FDA), Ibrutinib itself is not mutagenic in the bacterial reverse mutation (Ames) test and is not clastogenic in an in vitro chromosome aberration assay or an in vivo micronucleus test[1]. Furthermore, impurities related to Ibrutinib have been assessed and were found to be non-mutagenic, either through direct Ames testing or via in silico (computational) analysis[1].
While specific public data on the genotoxicity of every individual Ibrutinib impurity, such as the hypothetical IBT6A, is not available, the established testing paradigm provides a robust framework for their assessment. This guide will compare the genotoxicity profile of Ibrutinib with other BTK inhibitors to provide context for researchers in the field.
Comparative Genotoxicity of BTK Inhibitors
The assessment of genotoxic potential is a critical step in the safety evaluation of any new drug candidate and its impurities. The following table summarizes the available genotoxicity data for Ibrutinib and other BTK inhibitors. It is important to note that while specific quantitative results from these studies are often not publicly disclosed in detail, the qualitative outcomes are reported to regulatory agencies and are summarized here.
| Compound | Bacterial Reverse Mutation (Ames) Test | In Vitro Chromosomal Damage Assay (e.g., Micronucleus Test) | In Vivo Genotoxicity Assay (e.g., Micronucleus Test) |
| Ibrutinib | Negative[1] | Negative (Chromosome Aberration)[1] | Negative[1] |
| Ibrutinib Impurities (in general) | Negative (via Ames or in silico)[1] | Data not publicly available | Data not publicly available |
| Zanubrutinib | Not genotoxic | Not genotoxic | Not genotoxic |
| Pirtobrutinib | Negative[2] | Positive (Aneugenic)[2] | Negative[2] |
This comparative data highlights the generally favorable genotoxicity profile of covalent BTK inhibitors like Ibrutinib and Zanubrutinib. The finding of aneugenicity in an in vitro assay for Pirtobrutinib, which was not replicated in vivo, underscores the importance of a weight-of-evidence approach in genotoxicity assessment, as outlined in the ICH M7 guideline[3][4][5][6].
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities. This typically includes an evaluation of gene mutations in bacteria and an assessment of chromosomal damage in mammalian cells.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
Principle: The bacterial strains used are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine or tryptophan) and will not grow on a medium lacking it. A mutagenic substance can cause a reverse mutation that restores the ability of the bacteria to synthesize the amino acid, allowing them to grow and form colonies.
Methodology:
-
Strains: A panel of at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (typically a rat liver homogenate, S9 fraction), as some chemicals only become mutagenic after being metabolized.
-
Exposure: The test substance (e.g., IBT6A) is incubated with the bacterial strains in the presence or absence of the S9 mix.
-
Plating: The mixture is then plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a substance in mammalian cells.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Methodology:
-
Cell Lines: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.
-
Treatment: The cells are exposed to various concentrations of the test substance (e.g., IBT6A) with and without metabolic activation (S9).
-
Cytokinesis Block: To ensure that only cells that have undergone one cell division are scored, a cytokinesis inhibitor such as cytochalasin B is often added. This results in the formation of binucleated cells.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically at least 2000 binucleated cells per concentration).
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
Visualizing the Assessment Process and Pathways
To better illustrate the workflows and concepts involved in genotoxicity assessment, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
A Comparative Analysis of (Rac)-IBT6A and Other Bruton's Tyrosine Kinase (Btk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (Btk) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of Btk inhibitors has revolutionized the therapeutic landscape for these conditions. This guide provides a detailed comparison of (Rac)-IBT6A with other prominent Btk inhibitors, focusing on their mechanism of action, potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to Btk and its Inhibition
Btk is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR engagement, Btk is activated, leading to a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of Btk signaling is a hallmark of various B-cell cancers.
Btk inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk.[3][4] Non-covalent inhibitors, like fenebrutinib and pirtobrutinib, bind reversibly to Btk and can be effective against mutations that confer resistance to covalent inhibitors.[5][6]
This compound is the racemic form of IBT6A, a known impurity of the first-generation Btk inhibitor, ibrutinib.[3][7] IBT6A shares a high structural similarity with ibrutinib and is itself a potent Btk inhibitor.[3][8]
Comparative Analysis of Btk Inhibitors
The following sections provide a detailed comparison of this compound (based on data for IBT6A) and other significant Btk inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The table below summarizes the reported biochemical IC50 values for Btk for various inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Type | Btk IC50 (nM) |
| IBT6A | Covalent (presumed) | 0.5[3][8] |
| Ibrutinib | Covalent, Irreversible | 0.5[3][4][7][8][9] |
| Acalabrutinib | Covalent, Irreversible | 3 - 5.1[10][11] |
| Zanubrutinib | Covalent, Irreversible | 0.3 - 0.9[12][13] |
| Fenebrutinib | Non-covalent, Reversible | 5.1[14] |
| Pirtobrutinib | Non-covalent, Reversible | Not explicitly found in a comparable format |
IBT6A is reported to be an impurity of Ibrutinib and shares a similar core structure, suggesting a covalent mechanism of action.
Kinase Selectivity
The selectivity of a kinase inhibitor is crucial for its safety profile. Off-target inhibition of other kinases can lead to unintended side effects. Second-generation Btk inhibitors were designed to have improved selectivity over the first-generation inhibitor, ibrutinib.
Table 2: Comparative Kinase Selectivity of Btk Inhibitors (IC50 in nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Fenebrutinib |
| Btk | 0.5 | 3-5.1 | 0.3-0.9 | 5.1 |
| TEC | 7[15] | 97[15] | ~2[16] | >10,000 |
| ITK | 10-20 | >1000 | 60-70 | >10,000 |
| EGFR | 5-10 | >1000 | >1000 | >10,000 |
| SRC | >100 | >1000 | >1000 | >1000 |
Data for this compound is not publicly available. Data for other inhibitors is compiled from multiple sources and should be interpreted with caution due to varying experimental conditions.
Ibrutinib exhibits off-target activity against several other kinases, including TEC, ITK, and EGFR, which has been associated with adverse effects such as bleeding and rash.[15][17] Acalabrutinib and zanubrutinib were developed to have greater selectivity for Btk, which is reflected in their higher IC50 values for off-target kinases.[13][17] Fenebrutinib, as a non-covalent inhibitor, also demonstrates high selectivity.[5] The selectivity profile of this compound is not documented in publicly available literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Btk's role and the methods used to study its inhibitors, the following diagrams illustrate the Btk signaling pathway and a general workflow for inhibitor characterization.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting Btk's central role.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib | Brutons tyrosine kinase (BTK) inhibitor | Hello Bio [hellobio.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirtobrutinib after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]
- 7. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acalabrutinib and its use in treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
Ibrutinib Degradation: A Comparative Review of Products and Pathways
An essential guide for researchers and drug development professionals, this document provides a comprehensive literature review of the degradation products of Ibrutinib, a targeted therapy used in the treatment of B-cell malignancies. This guide details the conditions under which Ibrutinib degrades, the identity of its degradation products, and the analytical methodologies used for their characterization. Furthermore, it offers a comparison with alternative Bruton's tyrosine kinase (BTK) inhibitors, Acalabrutinib and Zanubrutinib, and visually represents the key signaling pathway involved in Ibrutinib's mechanism of action.
Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its efficacy is rooted in its ability to block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] However, like all pharmaceutical compounds, Ibrutinib is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. Understanding the degradation profile of Ibrutinib is therefore critical for ensuring its quality, stability, and therapeutic effectiveness.
Comparative Analysis of Ibrutinib Degradation Products
Forced degradation studies, conducted under stressed conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, have been instrumental in identifying the potential degradation products (DPs) of Ibrutinib. These studies typically involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5] Multiple studies have identified a range of degradation products, with some reporting up to ten distinct DPs.[2][3]
The formation of these degradation products is highly dependent on the specific stress condition applied. Acid and base hydrolysis, as well as oxidative conditions, have been shown to be the primary drivers of Ibrutinib degradation.[3][4][5] In contrast, the drug has been found to be relatively stable under neutral, thermal, and photolytic stress.[2][3]
Below is a summary of the major degradation products of Ibrutinib identified in the literature, along with their observed mass-to-charge ratios (m/z) and the conditions under which they are formed.
| Degradation Product (DP) | Observed m/z | Formation Condition(s) | Reference(s) |
| DP-I | 387.1980 | Acidic and Basic Hydrolysis | [2] |
| DP-II | 458.2374 | Basic Hydrolysis | [2] |
| DP-III | 457.2071 | Oxidative | [2] |
| DP-IV | 498.2342 | Oxidative | [2] |
| DP-V | 459.2209 | Basic Hydrolysis | [2] |
| DP-VI | 457.2072 | Oxidative | [2] |
| DP-VII | 442.1953 | Oxidative | [2] |
| DP-VIII | Not Reported | Basic Hydrolysis | [2] |
| DP-IX | Not Reported | Basic Hydrolysis | [2] |
| DP-X | Not Reported | Oxidative | [2] |
| Impurity Di-piperidine | Not Reported | Thermal | [6] |
| Three Unnamed DPs | Not Reported | Alkaline and Oxidative | [7][8] |
Experimental Protocols for Ibrutinib Degradation Studies
The methodologies employed in forced degradation studies are crucial for the reliable identification and characterization of degradation products. A typical experimental setup involves dissolving Ibrutinib in a suitable solvent and exposing it to various stress conditions for a defined period.
Hydrolytic Degradation
-
Acidic Hydrolysis: Ibrutinib solution is treated with an acid, such as 1 M HCl, and heated at elevated temperatures (e.g., 80°C) for several hours.[3]
-
Alkaline Hydrolysis: The drug solution is exposed to a basic solution, like 1 M NaOH, under similar temperature and time conditions as acidic hydrolysis.[3]
-
Neutral Hydrolysis: Ibrutinib is refluxed in water for an extended period to assess its stability in a neutral aqueous environment.[6]
Oxidative Degradation
-
The drug solution is treated with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂), and maintained at room temperature or slightly elevated temperatures for a specific duration.[2][9]
Thermal Degradation
-
Solid Ibrutinib is subjected to dry heat in a hot air oven at temperatures ranging from 60°C to 105°C for several hours to days.[6][9]
Photolytic Degradation
-
An Ibrutinib solution is exposed to ultraviolet (UV) light in a photostability chamber for an extended period to evaluate its sensitivity to light.[6]
Following exposure to these stress conditions, the resulting solutions are analyzed using advanced analytical techniques to separate and identify the degradation products.
Analytical Methodologies
A variety of sophisticated analytical techniques are employed to separate, identify, and quantify the degradation products of Ibrutinib. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary separation techniques used.[1][5][10]
Chromatographic Separation
-
Columns: Reversed-phase columns, such as C18, are most commonly used for the separation of Ibrutinib and its degradation products.[1][2][5][10]
-
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][2][6] Gradient elution is often employed to achieve optimal separation of all components.[1][2]
-
Detection: UV detectors are commonly used for quantification, with detection wavelengths typically set between 215 nm and 295 nm.[1][5][6]
Structural Elucidation
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the cornerstone for the identification and structural elucidation of degradation products.[5][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products.[2] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which provide valuable structural information.[2] In some cases, nuclear magnetic resonance (NMR) spectroscopy has been used for the definitive structural confirmation of isolated degradation products.[5]
Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[11][12][13] The binding of an antigen to the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.[12] BTK is a critical downstream mediator in this pathway.[11][12]
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Comparison with Alternative BTK Inhibitors
While Ibrutinib was the first-in-class BTK inhibitor, newer, more selective agents such as Acalabrutinib and Zanubrutinib have since been developed.[14] These second-generation inhibitors were designed to have fewer off-target effects, potentially leading to improved safety profiles.[8]
Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of these agents.
| Feature | Ibrutinib | Acalabrutinib | Zanubrutinib | Reference(s) |
| Efficacy (Progression-Free Survival) | Non-inferior to Acalabrutinib in some studies. Outperformed by Zanubrutinib in the ALPINE trial. | Non-inferior to Ibrutinib. | Superior to Ibrutinib in the ALPINE trial. | [15][16] |
| Safety Profile | Higher incidence of certain adverse events such as atrial fibrillation, hypertension, and bleeding compared to second-generation inhibitors. | Generally better tolerated than Ibrutinib with a lower incidence of cardiovascular side effects. | Favorable safety profile compared to Ibrutinib, with lower rates of atrial fibrillation. | [9][14][17] |
| Selectivity | Less selective, with off-target effects on other kinases. | More selective for BTK than Ibrutinib. | Highly selective for BTK. | [8] |
The choice between these BTK inhibitors often depends on individual patient characteristics, including comorbidities and prior treatments.[9] While all three are effective, the improved tolerability of Acalabrutinib and Zanubrutinib has led to their increased use in clinical practice.[9]
Conclusion
A thorough understanding of the degradation products and pathways of Ibrutinib is paramount for ensuring the quality, safety, and efficacy of this important anticancer drug. The information presented in this guide, including the detailed summary of degradation products, experimental protocols, and analytical methods, provides a valuable resource for researchers and professionals in the field of drug development and quality control. Furthermore, the comparison with alternative BTK inhibitors highlights the evolving landscape of B-cell malignancy treatment and the continuous drive for more effective and safer therapeutic options. The provided visualization of the BTK signaling pathway serves as a clear and concise illustration of the mechanism of action of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatograp… [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Chemical Stability of Ibrutinib and (Rac)-IBT6A
For researchers, scientists, and professionals in drug development, understanding the stability of a pharmaceutical compound is paramount. This guide provides a detailed comparison of the chemical stability of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, with one of its impurities, (Rac)-IBT6A. The following sections present available experimental data on their stability under various stress conditions, detailed experimental protocols, and visualizations of Ibrutinib's signaling pathway and a general experimental workflow.
Executive Summary
This guide compiles and analyzes the stability profiles of Ibrutinib and this compound. Extensive forced degradation studies have been conducted on Ibrutinib, revealing its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. In contrast, publicly available stability data for this compound, a racemic impurity of Ibrutinib, is limited to recommended storage conditions, precluding a direct, comprehensive comparison of their degradation pathways and kinetics under stress.
Data Presentation: Stability Profile Comparison
Quantitative data from forced degradation studies of Ibrutinib are summarized in the table below. It is important to note that comparable experimental data for this compound is not available in the public domain.
| Stress Condition | Ibrutinib Degradation Profile | This compound Stability Profile |
| Acidic Hydrolysis | Significant degradation observed. One major degradation product, Impurity-A, is formed.[1] | No data available. |
| Basic Hydrolysis | Significant degradation observed. One major unknown impurity is formed.[1] | No data available. |
| Oxidative Stress | Susceptible to degradation.[2] | No data available. |
| Thermal Stress | Stable.[1] | Recommended storage at -20°C.[3] |
| Photolytic Stress | Stable.[1] | No data available. |
| Humidity | Stable.[1] | No data available. |
| Long-term Storage (Solid) | Crystalline solid is stable for ≥ 4 years at -20°C.[4] | Powder is stable for 3 years at -20°C.[5] |
| Long-term Storage (Solution) | Aqueous solutions are not recommended for storage for more than one day.[4] | In solvent, stable for 1 year at -80°C.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically performed in forced degradation studies, as applied to Ibrutinib. These protocols are provided as a reference for the type of experiments required for a comprehensive stability assessment.
Forced Degradation Studies Protocol (General)
Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. The goal is to induce degradation to identify degradation products and establish stability-indicating analytical methods.[6]
-
Acidic Hydrolysis:
-
A solution of Ibrutinib in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acidic solution (e.g., 0.1 N HCl).
-
The mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[1]
-
Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
A solution of Ibrutinib is treated with a basic solution (e.g., 0.1 N NaOH in methanol).
-
The mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[1]
-
Samples are withdrawn, neutralized, and analyzed by HPLC.
-
-
Oxidative Degradation:
-
A solution of Ibrutinib is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
The mixture is stored at room temperature for a specified duration.
-
Samples are analyzed by HPLC to determine the extent of degradation.
-
-
Thermal Degradation:
-
Solid Ibrutinib is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period.
-
The sample is then dissolved in a suitable solvent and analyzed by HPLC.
-
-
Photolytic Degradation:
-
Solid Ibrutinib or a solution of Ibrutinib is exposed to a combination of visible and UV light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample is kept in the dark to exclude thermal degradation.
-
Samples are analyzed by HPLC.
-
Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where both the drug and its degradation products have significant absorbance (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Ibrutinib Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.
Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.
Experimental Workflow for Stability Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Caption: Workflow for forced degradation and stability analysis.
Conclusion
The stability of Ibrutinib has been thoroughly investigated, revealing specific degradation pathways under acidic, basic, and oxidative stress. This information is critical for its formulation, storage, and handling to ensure safety and efficacy. In contrast, there is a significant lack of publicly available stability data for this compound beyond basic storage recommendations. To perform a comprehensive comparative stability assessment, detailed forced degradation studies on this compound under various stress conditions are necessary. Researchers working with this compound should consider its potential for degradation, particularly given its structural relationship to Ibrutinib, and are encouraged to perform appropriate stability testing for their specific applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. IBT6A 1022150-12-4 | MCE [medchemexpress.cn]
- 5. IBT6A | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Safe Disposal and Handling of (Rac)-IBT6A: A Guide for Laboratory Professionals
(Rac)-IBT6A , a racemic mixture of a Bruton's tyrosine kinase (BTK) inhibitor and an impurity of Ibrutinib, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] As a pharmaceutical-related compound with potentially unknown full toxicological properties, it should be treated as hazardous waste.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
When working with this compound, adherence to standard laboratory safety protocols for handling hazardous chemicals is paramount. The following table summarizes key safety and handling recommendations based on information for the closely related compound, Ibrutinib.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and safety goggles with side-shields.[1] |
| Ventilation | Ensure adequate ventilation to avoid inhalation of dust or aerosols.[1][3] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3][4] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] |
| Spill Management | In case of a spill, prevent further leakage if safe to do so. Cover powder spills to minimize spreading and collect mechanically into appropriate containers for disposal.[4] |
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous chemical waste. This includes:
-
Pure, unused this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)
-
-
Segregate this compound waste from other waste streams at the point of generation.[5] Do not mix with non-hazardous waste.
Step 2: Containerization and Labeling
-
Collect solid waste in a dedicated, leak-proof hazardous waste container that can be securely sealed.[6]
-
Collect liquid waste in a separate, compatible, and sealed hazardous waste container.[6]
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[7]
-
Ensure containers are kept closed except when adding waste.[6]
-
Store incompatible waste types separately to prevent accidental reactions.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[7]
-
Follow all institutional procedures for waste manifest documentation and handover.
Step 5: Decontamination of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department. Deface the original label before disposal.[8]
Mechanism of Action: BTK Signaling Pathway Inhibition
This compound is related to Ibrutinib, a known inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1] BTK inhibitors work by blocking this pathway, thereby inducing apoptosis (programmed cell death) in malignant B-cells.[9]
Caption: BTK inhibitor mechanism of action.
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (Rac)-IBT6A in a laboratory setting. It is designed to be a primary resource for ensuring the safe and effective use of this compound in research and development.
This compound is a research chemical, and while a comprehensive official Safety Data Sheet (SDS) from the manufacturer should always be consulted prior to handling, this document synthesizes available safety information and established best practices for managing hazardous chemical compounds. The information herein is intended to supplement, not replace, the manufacturer's official SDS.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 1412418-47-3 |
| Molecular Formula | C₂₂H₂₂N₆O |
| Molecular Weight | 386.45 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO (45 mg/mL) |
| Storage Temperature | Powder: -20°C for up to 3 years |
| In solvent: -80°C for up to 1 year |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The following hazard and precautionary statements have been identified.[1]
-
Hazard Statements:
-
Precautionary Statements:
Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection: A lab coat must be worn. Chemical-resistant gloves (such as nitrile or neoprene) are essential to prevent skin contact.
-
Respiratory Protection: Handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Protocol for Safe Handling and Preparation of this compound Solution
-
Preparation:
-
Before handling, ensure all required PPE is correctly worn (chemical safety goggles, face shield, lab coat, and chemical-resistant gloves).
-
Verify that the chemical fume hood is functioning correctly.
-
-
Weighing:
-
Perform all weighing of the solid this compound powder inside the certified chemical fume hood.
-
Use a tared, sealed container to minimize exposure.
-
-
Dissolution:
-
In the fume hood, add the desired solvent (e.g., DMSO) to the container with the weighed this compound.
-
Gently agitate the mixture to ensure complete dissolution.
-
-
Storage of Solution:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the solution at -80°C for long-term stability.
-
Emergency Procedures
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan
-
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]
-
Follow all institutional, local, and national regulations for the disposal of hazardous materials. Do not dispose of down the drain or in general waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
